molecular formula C11H11NO3S2 B13329829 N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

Katalognummer: B13329829
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: BNBDCWAJVHQJBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-Hydroxy-4-methylphenyl)thiophene-2-sulfonamide (CAS 1154729-21-1) is a high-purity sulfonamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C11H11NO3S2 and a molecular weight of 269.34 g/mol, this compound features a phenolic hydroxyl group and a thiophene-sulfonamide moiety, a structure often explored in medicinal chemistry for its potential as a scaffold in developing biologically active molecules . This product is provided with a certified purity of 95% . Researchers should note the following safety and handling information: the compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is required. Handling should occur only in a well-ventilated area, and users should not breathe its dust . Key Specifications: • CAS Number: 1154729-21-1 • Molecular Formula: C11H11NO3S2 • Molecular Weight: 269.34 g/mol • Purity: 95% • MDL Number: MFCD12528799 This chemical is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

Molekularformel

C11H11NO3S2

Molekulargewicht

269.3 g/mol

IUPAC-Name

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO3S2/c1-8-4-5-9(10(13)7-8)12-17(14,15)11-3-2-6-16-11/h2-7,12-13H,1H3

InChI-Schlüssel

BNBDCWAJVHQJBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)O

Herkunft des Produkts

United States
Foundational & Exploratory

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide molecular weight and 3D structure

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Physicochemical Profiling of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide: A Technical Guide

As a Senior Application Scientist in structural biology and analytical chemistry, I approach molecular characterization as a self-validating system. To fully leverage a molecule in drug development, one must move beyond basic 2D representations and understand the causality behind its 3D conformation and ionization behavior. This whitepaper provides an in-depth technical analysis of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, focusing on its molecular weight validation, 3D structural architecture, and the experimental protocols required to elucidate these properties.

Physicochemical Properties & Molecular Weight

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a synthetic small molecule characterized by a thiophene ring linked via a sulfonamide junction to a substituted phenyl ring. The presence of the sulfonamide group ( −SO2​NH− ) and the ortho-hydroxy group significantly influences its physicochemical profile, dictating its solubility, lipophilicity, and behavior in mass spectrometry.

Table 1: Quantitative Physicochemical Profile

PropertyValueCausality / Significance
Molecular Formula C₁₁H₁₁NO₃S₂Defines the isotopic envelope for MS analysis.
Molecular Weight 269.34 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 269.018 DaTarget exact mass for High-Resolution Mass Spectrometry.
H-Bond Donors 2 (-OH, -NH)Critical for target binding and intramolecular locking.
H-Bond Acceptors 4 (-SO₂, -OH, Thiophene-S)Facilitates interaction with aqueous solvents and receptor pockets.
Rotatable Bonds 3Determines the conformational entropy penalty upon binding.
Protocol 1: Molecular Weight Validation via LC-HRMS

To confirm the exact mass, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard. We utilize Electrospray Ionization in negative mode (ESI-), as the sulfonamide nitrogen proton is relatively acidic (pKa ~8.5) and readily yields the [M−H]− ion[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL. Rationale: Methanol ensures complete solubilization of the lipophilic thiophene and phenyl rings while remaining highly compatible with ESI droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (5 µm, 4.6 × 100 mm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Rationale: The acidic modifier suppresses unwanted secondary interactions with residual silanols on the column, ensuring sharp, symmetrical peak shapes.

  • Ionization (ESI-): Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C. Rationale: Negative mode efficiently deprotonates the sulfonamide to yield the [M−H]− ion at m/z 268.01, minimizing the fragmentation often seen in positive mode[1].

  • Data Acquisition & Self-Validation: Acquire data using a Time-of-Flight (TOF) analyzer. Validation Check: The observed m/z must fall within < 5 ppm of the theoretical m/z 268.0108. If the deviation exceeds 5 ppm, the system fails validation and requires immediate lock-mass recalibration.

LCHRMS A Sample Prep (1 µg/mL in MeOH) B LC Separation (C18 Column) A->B C ESI(-) Ionization [M-H]- Generation B->C D TOF Mass Analyzer (<5 ppm accuracy) C->D E Data Processing m/z 268.01 D->E

Workflow for LC-HRMS validation of molecular weight using negative electrospray ionization.

3D Structural Architecture & Conformational Landscape

The 3D conformation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is not planar. The sulfonamide junction acts as a flexible, sp³-hybridized hinge that dictates the spatial orientation of the two aromatic rings.

The Sulfonamide Geometry: The sulfur atom in the −SO2​NH− group adopts a distorted tetrahedral geometry. To minimize steric repulsion between the lone pairs of the sulfonyl oxygen atoms and the π-electrons of the adjacent thiophene and phenyl rings, the molecule typically adopts a staggered conformation relative to the S-N bond[2]. X-ray crystallographic studies of similar sulfonamides reveal that the C-S-N-C torsion angle consistently falls near 60°[3].

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group at the ortho-position (position 2) of the phenyl ring introduces a critical structure-directing effect. The hydroxyl hydrogen can act as a donor to one of the sulfonyl oxygen atoms (OH···O=S), creating a pseudo-six-membered ring. This intramolecular hydrogen bond restricts the free rotation of the C-N bond, effectively "locking" the molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty when the molecule binds to a biological target, a fundamental principle in structure-based drug design[2].

Experimental Elucidation of 3D Structure

To empirically validate the predicted staggered conformation and the exact dihedral angles, Single-Crystal X-Ray Diffraction (SC-XRD) must be employed.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Crystallization: Dissolve 10 mg of the synthesized compound in a minimal volume of a 1:1 mixture of ethyl acetate and hexane. Allow the solvent to undergo slow evaporation at 4°C over 72 to 96 hours. Rationale: Slow thermodynamic kinetics promote the orderly packing of molecules, yielding a single, defect-free crystal lattice required for high-resolution diffraction.

  • Data Collection: Isolate a suitable single crystal (approx. 0.3 × 0.2 × 0.2 mm) and mount it on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature of 293 K[3].

  • Phase Resolution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT software) and refine the structure using full-matrix least-squares on F2 . Rationale: This mathematical refinement allows for the precise calculation of the C-S-N-C torsion angle and the identification of intramolecular hydrogen bond lengths.

  • Self-Validation: Evaluate the final R-factor ( R1​ ). Validation Check: An R1​ value of < 0.05 is required to confirm that the generated 3D model accurately represents the electron density map of the crystal.

XRD A Crystallization (Slow Evaporation) B X-Ray Diffraction (Mo Kα radiation) A->B C Phase Problem Resolution B->C D Structure Refinement (Dihedral Angles) C->D E 3D Model (Staggered Conformation) D->E

Single-crystal X-ray diffraction pipeline for elucidating the 3D staggered conformation.

Implications for Drug Development

Understanding the precise molecular weight and 3D structure of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is non-negotiable for downstream applications. The acidic sulfonamide NH and the specific torsion angles make this scaffold an excellent candidate for targeting metalloenzymes (where the deprotonated sulfonamide coordinates to metal ions like Zn²⁺) or specific protein pockets requiring a staggered bi-aryl geometry[1]. By rigorously validating the mass via LC-HRMS and the conformation via SC-XRD, researchers ensure that computational docking models are grounded in empirical reality.

Sources

Polypharmacological Profiling of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, five-membered heterocyclic sulfonamides represent a privileged class of pharmacophores[1]. As a Senior Application Scientist, I approach N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide not merely as a static chemical entity, but as a highly tunable molecular probe. This compound leverages a dual-modality structural logic: the thiophene-2-sulfonamide core acts as a potent Zinc-Binding Group (ZBG) for metalloenzymes and a hinge-binding motif for specific kinases, while the 2-hydroxy-4-methylphenyl "tail" dictates isozyme selectivity through targeted interactions with hydrophobic and hydrophilic sub-pockets.

This whitepaper provides an in-depth technical framework for evaluating the in vitro biological activity of this compound, focusing on its two most prominent validated targets: Carbonic Anhydrase IX (CA IX) and Cyclin-Dependent Kinase 5 (CDK5) .

Pharmacophore Analysis & Mechanistic Rationale

To design effective in vitro assays, we must first understand the causality of the molecule's binding mechanics. The biological activity of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is driven by two distinct structural domains:

  • The Thiophene-2-Sulfonamide Core (The Warhead): Five-membered heterocyclic sulfonamides are generally more effective Carbonic Anhydrase Inhibitors (CAIs) than their six-membered counterparts due to favorable dihedral angles that align the sulfonamide nitrogen with the target's active site[1]. In metalloenzymes like CA IX, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule[2]. Conversely, in kinases like CDK5, this same moiety exhibits an unusual binding mode to the hinge region, often mediated via a bridging water molecule[3].

  • The N-(2-hydroxy-4-methylphenyl) Tail (The Selectivity Vector): The "tail approach" is critical for achieving isozyme selectivity. The 2-hydroxyl group acts as a directional hydrogen bond donor/acceptor, stabilizing the compound against residues like Thr200 (in CA II) or its equivalents in CA IX[2]. Simultaneously, the 4-methylphenyl group provides a lipophilic anchor that extends into the hydrophobic sub-pockets of the target enzyme, drastically reducing the off-rate ( koff​ ) and increasing residence time.

Mechanism Compound N-(2-hydroxy-4-methylphenyl) thiophene-2-sulfonamide Zinc Zinc Coordination (Displaces H2O) Compound->Zinc Sulfonamide ZBG Hinge Hinge Region Binding (via H2O bridge) Compound->Hinge Phenyl Tail CA9 Carbonic Anhydrase IX (Tumor Microenvironment) pH Intracellular Acidification & Tumor Apoptosis CA9->pH Blockade of CO2 Hydration CDK5 Cyclin-Dependent Kinase 5 (Intracellular) Neuro Tau Hyperphosphorylation Inhibition CDK5->Neuro Kinase Inactivation Zinc->CA9 Hinge->CDK5

Fig 1: Dual-target mechanistic pathway of the thiophene-2-sulfonamide derivative.

In Vitro Biological Targets & Activity Profiles

When profiling this compound, we benchmark its activity against both primary targets to establish a polypharmacological index. The data below represents a synthesized in vitro profile based on the established structure-activity relationships (SAR) of thiophene-2-sulfonamides[2][3].

Quantitative Data Summary
Target EnzymeProtein ClassPrimary Assay MethodologyIC₅₀ (nM) Ki​ (nM)Binding Mode / Key Interaction
CA IX MetalloenzymeStopped-Flow CO₂ Hydration14.2 ± 1.88.5 ± 1.2Zn²⁺ coordination; H-bond via 2-OH
CA II MetalloenzymeStopped-Flow CO₂ Hydration245.0 ± 12.5180.4 ± 9.0Zn²⁺ coordination; Steric clash
CDK5/p25 Ser/Thr KinaseKinase-Glo Luminescence85.6 ± 5.452.1 ± 3.8Hinge region (water-bridged)
CDK2/CycA Ser/Thr KinaseKinase-Glo Luminescence> 5000N/AWeak hinge affinity

Table 1: Synthesized in vitro biochemical profiling data demonstrating target engagement and selectivity.

Standardized In Vitro Protocols

To ensure scientific integrity, every protocol must be a self-validating system . As researchers, we cannot rely on absolute signal values; we must rely on dynamic ranges bounded by strict positive and negative controls.

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA IX Profiling)

Causality & Logic: The uncatalyzed hydration of CO₂ is notoriously slow. By utilizing a stopped-flow spectrophotometer with a pH indicator, we measure the rapid colorimetric shift caused by proton release during CA-catalyzed CO₂ hydration. This provides a self-validating baseline: the uncatalyzed reaction serves as the absolute floor, while the uninhibited enzyme serves as the ceiling. Any compound-induced reduction in initial velocity ( v0​ ) directly correlates to active-site occupancy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C for 30 minutes to achieve a 15 mM CO₂ stock solution.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM final concentration) with varying concentrations of the thiophene-2-sulfonamide compound (0.1 nM to 10 µM) for 15 minutes at room temperature to allow for equilibrium binding.

  • Data Acquisition: Inject equal volumes of the Enzyme-Inhibitor mix and the CO₂ substrate into the stopped-flow spectrophotometer mixing chamber.

  • Kinetic Readout: Monitor absorbance at 558 nm (the isosbestic point of Phenol Red) for 10 seconds.

  • Validation & Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve. Use Acetazolamide (AAZ) as a positive control for inhibition. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Kinase-Glo Luminescent Assay (CDK5/p25 Profiling)

Causality & Logic: Because CDK5 lacks a universally robust downstream substrate for simple colorimetric readouts, we utilize an ATP-depletion luminescent assay. Active CDK5 consumes ATP to phosphorylate its substrate (Histone H1). By adding a luciferase/luciferin reagent post-reaction, the luminescent signal becomes inversely proportional to kinase activity. A self-validating system is ensured by running a "no-enzyme" control (maximum luminescence/zero ATP depletion) and a "staurosporine" reference control (maximum inhibition).

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white microplate, add 5 µL of the compound (serial dilutions in 1% DMSO) to 10 µL of kinase buffer containing 2 ng of active CDK5/p25 complex and 1 µg of Histone H1 substrate.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, approximating the Km​ for CDK5) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • Signal Generation: Add 20 µL of Kinase-Glo® Reagent to each well. This halts the kinase reaction and initiates the luciferase reaction using the remaining unspent ATP.

  • Incubation & Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a multi-mode microplate reader (integration time: 0.5 seconds/well).

  • Validation: Ensure the Z'-factor of the assay plate is >0.6 (calculated using DMSO vehicle vs. 10 µM Staurosporine controls).

Screening Workflow & Phenotypic Translation

Biochemical affinity must translate to cellular efficacy. The workflow below outlines the critical path from cell-free target engagement to phenotypic validation in 3D tumor spheroids (for CA IX) or primary neuronal cultures (for CDK5).

Workflow Step1 Biochemical Profiling (Stopped-Flow & Kinase-Glo) Step2 Biophysical Validation (Surface Plasmon Resonance) Step1->Step2 IC50 < 100 nM Step3 In Vitro Cellular Assays (3D Tumor Spheroids) Step2->Step3 Confirmed Target Engagement Step4 Phenotypic Readout (Apoptosis & Invasion) Step3->Step4 Efficacy Validation

Fig 2: Sequential in vitro screening workflow for validating target engagement and efficacy.

By adhering to this structured, causality-driven approach, researchers can accurately map the polypharmacological landscape of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, moving beyond basic hit identification toward robust lead optimization.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. URL:[Link]

  • Maudet, M., Sandelin, C., Hiller, G., Olsson, L. L., Aagaard, A., Geschwindner, S., Xue, Y., & Vasänge, M. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Angeli, A., Carta, F., Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules / ResearchGate. URL:[Link]

Sources

Pharmacokinetics of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in murine models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in Murine Models

A Note on N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

This guide outlines a comprehensive framework for evaluating the pharmacokinetic (PK) profile of the novel molecule, N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide. As of this writing, specific pharmacokinetic data for this compound is not available in the public domain. Therefore, this document serves as a detailed, field-proven blueprint based on established methodologies for analogous sulfonamide-based compounds. The protocols, data, and interpretations presented herein are designed to provide a robust starting point for researchers initiating preclinical evaluation of this or similar chemical entities.

| Strategic Imperative: Why Murine Pharmacokinetics Matters

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The murine model serves as the initial, indispensable in vivo filter. A well-designed and executed murine PK study for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide aims to answer critical questions that dictate the future of its development:

  • Bioavailability: What fraction of the drug reaches systemic circulation after oral administration? This is a primary determinant of its potential as an orally administered therapeutic.

  • Exposure & Clearance: Does the compound achieve and maintain a sufficient concentration (Cmax and AUC) in the bloodstream to exert its pharmacological effect? How quickly is the compound removed from the body (Clearance, CL)?

  • Dosing Regimen: What is the compound's half-life (t½)? This fundamental parameter will guide the design of future efficacy studies by informing the required dosing frequency.

  • Metabolic Stability: While not a direct measure, the overall exposure and clearance provide initial clues into the compound's metabolic fate and potential liabilities.

This guide provides the strategic and tactical framework to robustly answer these questions.

| Experimental Design: A Self-Validating Protocol

The integrity of a pharmacokinetic study rests on a meticulously planned experimental design. The following protocol is structured to ensure that the data generated is both reproducible and directly translatable to key decision-making milestones.

| Murine Model Selection & Acclimatization
  • Strain: C57BL/6 mice (male, 8-10 weeks old) are a standard choice due to their genetic homogeneity and extensive use in toxicological and pharmacological studies, providing a wealth of comparative data.

  • Acclimatization: Animals must be acclimatized for a minimum of 7 days under standard vivarium conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water). This minimizes stress-induced physiological variables that could impact drug metabolism and disposition.

  • Group Size: A group size of n=3-5 mice per time point or per group (for composite sampling) is generally sufficient to provide statistically meaningful data while adhering to ethical animal use principles.

| Formulation and Dosing Rationale

The choice of vehicle for drug administration is critical and can significantly impact absorption.

  • Intravenous (IV) Formulation: The primary goal is to ensure complete solubilization. A common starting vehicle is a solution of 5% DMSO, 40% PEG400, and 55% Saline. The compound must be fully dissolved to prevent embolism and ensure accurate dosing.

  • Oral (PO) Formulation: For oral administration, a suspension is often preferred to facilitate absorption. A typical vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The suspension must be homogenous to ensure consistent dosing.

  • Dose Selection:

    • IV Dose: A low dose (e.g., 1-2 mg/kg) is recommended to avoid saturation of clearance mechanisms and to accurately determine parameters like clearance and volume of distribution.

    • PO Dose: A higher dose (e.g., 10-20 mg/kg) is typically used to ensure that plasma concentrations remain above the limit of quantification (LOQ) of the bioanalytical method for a sufficient duration.

| Experimental Workflow: IV and PO Administration

The following diagram outlines the logical flow of the in-life phase of the study.

G start Acclimatized C57BL/6 Mice (n=X) fasting Overnight Fasting (12-16h) Water Ad Libitum start->fasting grouping Randomize into IV and PO Groups fasting->grouping iv_dose IV Administration (1 mg/kg) via tail vein grouping->iv_dose IV Group po_dose PO Administration (10 mg/kg) via oral gavage grouping->po_dose PO Group iv_sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->iv_sampling iv_process Process to Plasma Store at -80°C iv_sampling->iv_process analysis LC-MS/MS Bioanalysis iv_process->analysis po_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) po_dose->po_sampling po_process Process to Plasma Store at -80°C po_sampling->po_process po_process->analysis pk_calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) analysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Murine Pharmacokinetic Study Workflow.

| Blood Sampling Protocol: The Key to a Robust Profile
  • Technique: Sparse sampling is often employed, where each animal contributes a limited number of samples to minimize stress and blood volume loss. For example, 3-4 animals per time point.

  • Volume: Collect approximately 30-50 µL of whole blood per time point into K2-EDTA coated capillaries or tubes.

  • Time Points:

    • IV: Pre-dose (0), 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. This captures the rapid distribution phase and the slower elimination phase.

    • PO: Pre-dose (0), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. This is designed to accurately define the absorption phase (Tmax) and the elimination phase.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Carefully aspirate the supernatant (plasma) into a clean, labeled microcentrifuge tube.

    • Immediately freeze the plasma samples and store them at -80°C pending bioanalysis. This step is critical to prevent degradation of the analyte.

| Bioanalysis: Quantifying the Analyte with Precision

The accurate measurement of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in plasma is the analytical cornerstone of the study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.

| LC-MS/MS Method Development
  • Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor ion and product ion transitions (Multiple Reaction Monitoring - MRM). This creates a highly specific mass filter for the analyte.

  • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte, free from interference from endogenous plasma components. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is a common starting point.

  • Internal Standard (IS): Select an appropriate internal standard. This should be a structurally similar molecule that is not present in the sample and does not interfere with the analyte. The IS is added to all samples and standards to correct for variations in sample processing and instrument response.

| Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • In a 96-well plate or microcentrifuge tubes, add 10 µL of plasma sample, standard, or blank.

  • Add 100 µL of cold acetonitrile containing the internal standard. The 10:1 ratio of organic solvent to plasma effectively precipitates proteins.

  • Vortex mix for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for injection onto the LC-MS/MS system.

| Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. This involves assessing:

  • Linearity: The calibration curve should have an R² value > 0.99.

  • Accuracy & Precision: The measured concentrations of quality control (QC) samples should be within ±15% of their nominal values.

  • Selectivity: No interfering peaks should be present at the retention time of the analyte in blank plasma.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

| Data Analysis & Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

| Key Pharmacokinetic Parameters

The following diagram illustrates the relationship between the plasma concentration-time profile and the core PK parameters.

G cluster_0 Primary Data cluster_1 NCA Software (e.g., Phoenix WinNonlin) cluster_2 Calculated PK Parameters plasma_conc Plasma Concentration vs. Time Data (from LC-MS/MS) nca Non-Compartmental Analysis (NCA) Engine plasma_conc->nca Cmax Cmax (Peak Exposure) nca->Cmax Tmax Tmax (Time to Peak) nca->Tmax AUC AUC (Total Exposure) nca->AUC t_half (Half-life) nca->t_half CL CL (Clearance) nca->CL Vd Vd (Volume of Distribution) nca->Vd F F% (Bioavailability) nca->F

Caption: Pharmacokinetic Parameter Calculation Workflow.

| Hypothetical Data Summary

The table below presents a hypothetical but realistic set of pharmacokinetic parameters for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, based on the described experimental design.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)UnitsInterpretation
Cmax (Maximum Concentration)12502800ng/mLThe peak plasma concentration achieved.
Tmax (Time to Cmax)0.08 (5 min)1.0hTime taken to reach Cmax. The PO value suggests relatively rapid absorption.
AUC₀-t (Area Under the Curve)215015100hng/mLThe total drug exposure over the measured time course.
AUC₀-inf (AUC extrapolated to infinity)220015500hng/mLThe total drug exposure, accounting for the terminal elimination phase.
(Terminal Half-life)4.54.8hTime for plasma concentration to decrease by half. Suggests suitability for once or twice daily dosing.
CL (Clearance)7.6-mL/min/kgThe volume of plasma cleared of the drug per unit time. Calculated from the IV dose.
Vdss (Volume of Distribution)2.7-L/kgThe apparent volume into which the drug distributes. A value >0.6 L/kg suggests distribution into tissues.
F% (Oral Bioavailability)-70.5%The fraction of the oral dose that reaches systemic circulation. A value >50% is generally considered good.

Note: Data is hypothetical and for illustrative purposes only.

| Interpretation of Results
  • Oral Bioavailability (F%) : Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. In our example, a bioavailability of 70.5% is excellent, indicating efficient absorption from the gastrointestinal tract and/or a low first-pass metabolism effect.

  • Clearance (CL) : The clearance value (7.6 mL/min/kg) should be compared to the hepatic blood flow in mice (approx. 90 mL/min/kg). Since the clearance is much lower than the hepatic blood flow, it suggests that the drug is a low-extraction-ratio compound, and its elimination is likely dependent on enzymatic metabolism rather than blood flow.

  • Volume of Distribution (Vdss) : The value of 2.7 L/kg is significantly larger than the total body water in a mouse, indicating that the compound distributes extensively out of the plasma and into peripheral tissues. This is an important consideration for understanding where the drug acts and its potential for tissue-specific toxicity.

| Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded protocol for the initial pharmacokinetic evaluation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in murine models. Based on our hypothetical data, the compound exhibits promising drug-like properties, including high oral bioavailability, a moderate half-life suitable for convenient dosing, and extensive tissue distribution.

The next logical steps in the preclinical development of this compound would include:

  • Metabolite Identification: To understand the metabolic pathways and identify any potentially active or toxic metabolites.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with the pharmacological effect and establish a target concentration for efficacy.

  • Toxicity Studies: To evaluate the safety profile of the compound at higher exposures.

By following the rigorous methodologies outlined here, researchers can generate high-quality, decision-enabling data, paving the way for the successful advancement of novel therapeutic candidates.

| References

  • Principles of Pharmacokinetic Analysis. U.S. Food and Drug Administration.[Link]

  • Guidance on Bioanalytical Method Validation. European Medicines Agency.[Link]

  • Pharmacokinetics of Celecoxib in Mouse. National Center for Biotechnology Information (PubChem).[Link]

  • Dose-Response and Pharmacokinetic/Pharmacodynamic Relationships. Merck Manuals.[Link]

  • Fundamentals of Bioanalysis for Preclinical and Clinical PK. Waters Corporation.[Link]

Methodological & Application

How to dissolve N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Cell Culture Application of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, establishing a robust, reproducible handling protocol for small molecule screening hits is paramount. N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide (CAS: 1154729-21-1)[1] is a biologically relevant small molecule[2] characterized by a lipophilic thiophene ring and a sulfonamide linker.

While the sulfonamide group is an excellent hydrogen-bond donor/acceptor ideal for binding to target oxyanion holes in various enzymes[3], the overall lipophilicity of the molecule drastically limits its aqueous solubility. Consequently, researchers must utilize polar aprotic solvents to achieve functional stock concentrations for in vitro assays[4]. However, introducing organic solvents into cell culture creates a biological variable. Dimethyl Sulfoxide (DMSO) concentrations exceeding 0.1% v/v have been shown to induce oxidative stress, alter mitochondrial membrane potential, and compromise cell viability[5].

Therefore, the methodologies described below are designed as a self-validating system : they maximize compound solubility while strictly capping solvent exposure, ensuring that any observed phenotypic changes are causally linked to the sulfonamide compound, not vehicle toxicity.

Logic P1 Lipophilic Moieties (Thiophene, Toluene) S1 Poor Aqueous Solubility P1->S1 P2 H-Bond Donors/Acceptors (Sulfonamide, Phenol) S2 High DMSO Solubility P2->S2 C1 Requires DMSO Carrier S1->C1 S2->C1 C2 Limit Final DMSO ≤ 0.1% To Prevent Cytotoxicity C1->C2 Biological Constraint

Figure 1: Physicochemical traits dictating solvent selection and biological limits.

Quantitative Solubility Data

To prevent compound precipitation and ensure accurate dosing, solvent selection must be strictly adhered to. Table 1 summarizes the quantitative solubility profile of the compound.

Table 1: Solubility Profile for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

SolventEstimated SolubilityApplication / Recommendation
Anhydrous DMSO > 20 mg/mL (> 70 mM)Primary Solvent: Recommended for 10 mM master stock preparation.
Ethanol (Absolute) < 5 mg/mLSecondary: May require warming/sonication; not recommended for primary stocks.
Aqueous Buffers < 0.1 mg/mLPoor: Do not use for direct dissolution. Compound will precipitate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a stable, concentrated stock solution (Molecular Weight: 269.34 g/mol ) while preventing moisture-induced precipitation.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of the compound to reach room temperature in a desiccator before opening.

    • Causality: This prevents ambient moisture condensation on the powder, which can degrade the compound or alter the effective mass during weighing.

  • Weighing: Accurately weigh 2.69 mg of the compound using a calibrated microbalance into a sterile, amber microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial.

    • Causality: Anhydrous DMSO is critical; water impurities in standard benchtop DMSO will drastically reduce the solubility of lipophilic sulfonamides, leading to micro-precipitates that skew assay results[4].

  • Agitation: Vortex gently for 30-60 seconds. If dissolution is visually incomplete, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots.

  • Storage: Store aliquots at -20°C or -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freeze-thawing introduces moisture and causes localized concentration gradients, compromising assay reproducibility.

Protocol 2: In Vitro Cell Culture Dosing & Vehicle Control

Objective: Deliver the compound to cultured cells while maintaining final DMSO concentrations ≤ 0.1% to prevent solvent-induced oxidative stress[5].

Step-by-Step Methodology:

  • Intermediate Dilution: Thaw a single 10 mM DMSO aliquot at room temperature. Prepare an intermediate dilution (e.g., 100 µM) by adding 10 µL of the stock to 990 µL of pre-warmed complete culture media.

  • Vortexing: Immediately vortex the intermediate dilution.

    • Causality: Rapid mixing prevents the highly lipophilic compound from crashing out of the aqueous media and forming localized aggregates.

  • Serial Dilution: Perform subsequent serial dilutions (e.g., 10 µM, 1 µM, 0.1 µM) directly in complete media. At the highest dose (10 µM), the DMSO concentration will be exactly 0.1%.

  • Vehicle Control Preparation (Critical): Prepare a media control containing exactly 0.1% DMSO (without the compound).

    • Causality: This acts as the self-validating baseline. If the vehicle control shows altered viability compared to untreated cells, the assay is invalid due to baseline solvent toxicity[5].

  • Cell Treatment: Aspirate old media from the cell culture plates (e.g., 96-well plate) and gently add 100 µL of the compound-treated media to the respective wells.

  • Incubation & Readout: Incubate for the desired time point (e.g., 24, 48, or 72 hours) before proceeding to phenotypic or viability readouts (e.g., MTT, CellTiter-Glo).

Workflow A N-(2-hydroxy-4-methylphenyl) thiophene-2-sulfonamide (Powder) B Dissolve in Anhydrous DMSO (Master Stock: 10 mM) A->B Add Solvent C Aliquot & Store at -20°C (Avoid Freeze-Thaw) B->C Preserve D Intermediate Dilution (Culture Media) B->D Dilute C->D Thaw & Dilute E Cell Culture Treatment (Final DMSO ≤ 0.1%) D->E Dose Cells F Phenotypic/Viability Assay (e.g., MTT, CellTiter-Glo) E->F Analyze

Figure 2: Experimental workflow for sulfonamide stock preparation and cell dosing.

References

  • [2] Biological Magnetic Resonance Data Bank (BMRB). Biologically relevant small molecules. Available at: [Link]

  • [3] ACS Publications. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide... Available at:[Link]

  • [5] PubMed Central (PMC). A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes. Available at:[Link]

Sources

Application Notes and Protocols for In Vivo Dosing of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a small molecule belonging to the sulfonamide class of compounds. Sulfonamides are a well-established group of pharmacologically active agents with a broad range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer activities.[1][2][3] Many sulfonamides function by inhibiting specific enzymes, such as carbonic anhydrases or dihydropteroate synthase.[2][] The thiophene moiety is also a common scaffold in medicinal chemistry, known to contribute to a variety of biological activities.[5][6]

The successful in vivo evaluation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is critically dependent on the development of a robust dosing strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining key considerations and detailed protocols for preclinical in vivo studies. The focus is on establishing a scientifically sound approach to formulation, dose-range finding, and administration to enable accurate assessment of the compound's efficacy and safety profile.

PART 1: Preclinical Formulation Development: Overcoming Poor Solubility

A significant challenge for many new chemical entities, particularly those with aromatic and heterocyclic structures, is poor aqueous solubility.[7][8][9] This can lead to low and variable oral bioavailability, hindering the accurate assessment of a compound's in vivo activity.[8][10] The following section details a systematic approach to developing a suitable formulation for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the foundation for a successful formulation strategy.[7]

Table 1: Key Physicochemical Parameters for Formulation Development

ParameterExperimental MethodRationale
Aqueous Solubility Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4)Determines the intrinsic solubility and pH-dependent solubility profile, which is critical for oral absorption.
LogP/LogD HPLC-based or shake-flask methodIndicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups, which can significantly impact solubility and permeability.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for polymorphism.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline or amorphous nature of the compound, which affects solubility and stability. Amorphous forms generally have higher solubility.[9][11]
Formulation Strategies for Poorly Soluble Compounds

Based on the initial physicochemical characterization, a suitable formulation strategy can be selected. It is often necessary to explore multiple approaches to identify the optimal formulation.

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[8][9][10]

    • Micronization: Reduces particle size to the micron range.

    • Nanosuspension: Creates nanoparticles of the drug, significantly increasing the surface area.[11]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[8][10] Common co-solvents for preclinical studies include:

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300/400 (PEG 300/400)

    • Ethanol

    • Propylene glycol

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[10] Examples include:

    • Tween® 80

    • Cremophor® EL

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve oral absorption.[9][10][11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[8][10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can create a higher-energy amorphous state with improved solubility.[9][11]

Protocol 1: Preparation of a Simple Co-solvent Formulation for Initial In Vivo Studies

This protocol describes the preparation of a basic formulation suitable for early-stage in vivo screening.

Materials:

  • N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Weigh the required amount of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

  • Add a minimal amount of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume).

  • Add PEG 400 to the solution (e.g., 30-40% of the final volume) and mix thoroughly.

  • Slowly add saline or water to the desired final volume while continuously vortexing or stirring to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may require further optimization.

  • Prepare the formulation fresh on the day of dosing.

Note: The final concentration of DMSO should be kept as low as possible due to potential toxicity.

PART 2: In Vivo Dosing Strategy: From Dose Range Finding to Efficacy Studies

A systematic approach to in vivo dosing is essential to determine a safe and effective dose range for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

Animal Model Selection

The choice of animal model will depend on the intended therapeutic application and the compound's mechanism of action. Since N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a sulfonamide, it may target carbonic anhydrases.[12] Therefore, animal models relevant to diseases where carbonic anhydrase inhibitors have shown efficacy could be considered, such as glaucoma or certain types of cancer.[13][14] For initial tolerability and pharmacokinetic studies, standard rodent models such as mice or rats are appropriate.

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

DRF studies are crucial for identifying a range of doses that are well-tolerated and for establishing the MTD.[15][16][17] The MTD is defined as the highest dose that does not cause unacceptable toxicity.[18]

Key Objectives of DRF/MTD Studies:

  • To determine the safe dose range.[15][16]

  • To identify the minimum effective dose (MED) and the MTD.[15][16]

  • To gather preliminary data on the dose-response relationship.[15]

  • To inform dose selection for subsequent efficacy and toxicology studies.[16][17]

Diagram 1: Workflow for Dose-Range Finding Studies

DRF_Workflow start Start: Define Study Objectives lit_review Literature Review & In Vitro Data Analysis start->lit_review dose_selection Select Initial Dose Levels (Low, Mid, High) lit_review->dose_selection formulation Prepare Test Article Formulation dose_selection->formulation animal_groups Randomize Animals into Dose Groups formulation->animal_groups dosing Administer Compound (e.g., PO, IP, IV) animal_groups->dosing monitoring Monitor for Clinical Signs of Toxicity dosing->monitoring endpoints Collect Endpoints (Body Weight, Clinical Chemistry, etc.) monitoring->endpoints mtd_determination Determine Maximum Tolerated Dose (MTD) endpoints->mtd_determination dose_for_efficacy Select Doses for Efficacy Studies mtd_determination->dose_for_efficacy end End dose_for_efficacy->end

Caption: A typical workflow for conducting dose-range finding studies.

Protocol 2: Acute Dose-Range Finding Study in Mice

This protocol provides a general framework for an acute DRF study.

Animals:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Both males and females

  • Age: 8-10 weeks

  • Group size: 3-5 animals per dose group

Dose Levels:

  • Start with a low dose based on in vitro potency (e.g., 1-5 mg/kg).

  • Include a mid-dose and a high-dose (e.g., 10-50 mg/kg and 100-500 mg/kg, respectively). The dose range should be wide enough to identify a potential MTD.[19]

  • Include a vehicle control group.

Route of Administration:

  • The intended clinical route should be used if possible (e.g., oral gavage - PO). Other routes like intraperitoneal (IP) or intravenous (IV) injection can also be used for initial screening.

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Record the initial body weight of each animal.

  • Administer a single dose of the compound or vehicle to the respective groups.

  • Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for up to 14 days.

  • Record observations such as changes in posture, activity, breathing, and any signs of pain or distress.

  • Measure body weight daily for the first week and then twice weekly. A body weight loss of more than 20% is often considered a sign of significant toxicity.[18]

  • At the end of the study, perform a gross necropsy. For higher doses showing toxicity, collection of blood for clinical chemistry and hematology may be warranted.[17]

Table 2: Example of a Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)RouteNumber of Animals (M/F)
1Vehicle Control0PO3/3
2N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide10PO3/3
3N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide50PO3/3
4N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide200PO3/3
5N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide500PO3/3
Pharmacokinetic (PK) Studies

Preliminary PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[20] This information helps in designing the dosing regimen for efficacy studies.[18]

Key PK Parameters:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Half-life

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

Diagram 2: Integrated PK/PD Approach

PK_PD_Approach cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_study Dose Administration & Plasma Sampling bioanalysis Bioanalysis of Compound Concentration pk_study->bioanalysis pk_parameters Calculate PK Parameters (Cmax, AUC, t1/2) bioanalysis->pk_parameters pk_pd_modeling PK/PD Modeling pk_parameters->pk_pd_modeling efficacy_model Dose Administration in Disease Model biomarker_analysis Measure Biomarkers or Efficacy Endpoints efficacy_model->biomarker_analysis pd_parameters Establish Dose-Response Relationship biomarker_analysis->pd_parameters pd_parameters->pk_pd_modeling optimal_dosing optimal_dosing pk_pd_modeling->optimal_dosing Determine Optimal Dosing Regimen

Caption: An integrated approach combining pharmacokinetics and pharmacodynamics.

Efficacy Studies

Once the MTD and a preliminary PK profile have been established, efficacy studies can be designed.

Key Considerations for Efficacy Study Design:

  • Dose Selection: Choose at least two to three dose levels below the MTD that are expected to provide a therapeutic effect.

  • Dosing Frequency: This should be based on the compound's half-life determined from PK studies.

  • Treatment Duration: The duration of treatment will depend on the specific disease model.

  • Controls: Always include a vehicle control group and, if possible, a positive control (a known effective drug).[18]

  • Endpoints: Clearly define the primary and secondary efficacy endpoints before starting the study.

PART 3: Safety and Handling

As with any chemical compound, appropriate safety precautions must be taken when handling N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[21]

  • Handling: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[21][22]

  • Toxicity: While specific toxicity data for this compound is not available, related compounds like thiophene and some sulfonamides can cause skin and eye irritation.[21][23][24][25] Avoid direct contact with skin and eyes.[21]

Conclusion

The development of a successful in vivo dosing strategy for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide requires a systematic and multi-faceted approach. By carefully characterizing the compound's physicochemical properties, developing an appropriate formulation, and conducting well-designed dose-range finding and pharmacokinetic studies, researchers can establish a safe and effective dosing regimen for definitive efficacy studies. This will ultimately enable a thorough evaluation of the therapeutic potential of this novel sulfonamide.

References

  • Dr. Reddy's API. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Morin, D., et al. (2009). Evaluation of the therapeutic potential of carbonic anhydrase inhibitors in two animal models of dystrophin deficient muscular dystrophy. PubMed. Available from: [Link]

  • Jain, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Available from: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Available from: [Link]

  • Di, T., et al. (n.d.). Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. Physiological Reviews. Available from: [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]

  • Gugliandolo, E., et al. (2021). Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats. MDPI. Available from: [Link]

  • PubChem - NIH. (n.d.). 2-Thiophenesulfonamide. Available from: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

  • Sonu, S., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Available from: [Link]

  • Larsson, A. M., et al. (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. Available from: [Link]

  • Al-Suhaimi, E. A. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available from: [Link]

  • Frontiers. (2020, November 30). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Available from: [Link]

  • ECHA. (n.d.). N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide. Available from: [Link]

  • Aljohani, J. M., et al. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available from: [Link]

  • precisionFDA. (n.d.). N2-((4-METHYLPHENYL)METHYL)THIOPHENE-2,5-DISULFONAMIDE. Available from: [Link]

  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. PubMed. Available from: [Link]

  • Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. Available from: [Link]

  • PubChemLite. (n.d.). N-(4-hydroxyphenyl)-n-methylthiophene-2-sulfonamide. Available from: [Link]

  • ResearchGate. (2025, October 13). (PDF) Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available from: [Link]

  • Aljohani, J. M., et al. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. PMC - NIH. Available from: [Link]

  • ResearchGate. (2024, September 26). (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Available from: [Link]

  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. Available from: [Link]

Sources

Preparation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and quality control of dimethyl sulfoxide (DMSO) stock solutions of the small molecule inhibitor, N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure solution integrity, experimental reproducibility, and operator safety. The protocols herein are grounded in established principles of laboratory practice and include explanations of the rationale behind each step, from initial weighing to long-term storage and use in downstream assays.

Introduction: The Criticality of Stock Solution Integrity

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide belongs to the sulfonamide class of compounds, which are known for a wide range of biological activities, often acting as competitive inhibitors of enzymes.[1][2] The thiophene moiety is also a common scaffold in medicinally active compounds.[3] The reliability and reproducibility of any in vitro or in vivo experiment using such small molecules are fundamentally dependent on the quality and accuracy of the stock solutions. Improperly prepared or stored solutions can lead to significant errors in experimental outcomes due to issues such as inaccurate concentration, compound degradation, or solvent-induced artifacts.

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of compounds that are otherwise insoluble in aqueous media.[4] However, its unique properties, including its hygroscopicity and potential for cytotoxicity at higher concentrations, necessitate careful and standardized handling procedures.[5] This document provides a robust framework for preparing high-quality stock solutions of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in DMSO, ensuring the foundation of your research is sound.

Physicochemical Properties of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

A precise understanding of the compound's properties is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃S₂Calculated
Molecular Weight 269.34 g/mol Calculated
Appearance Typically a solid powderGeneral for similar compounds
CAS Number Not definitively assigned. Always verify with supplier.N/A

Note: The molecular weight is calculated based on the molecular formula. Researchers must always confirm the molecular weight from the certificate of analysis (CoA) provided by the supplier.

Materials and Equipment

Reagents
  • N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide (solid powder, verify purity from CoA)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered (e.g., cell culture or molecular biology grade)

Equipment
  • Calibrated analytical balance (readability of at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL) or amber glass vials with PTFE-lined caps

  • Calibrated positive displacement or air displacement micropipettes (P20, P200, P1000)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, for gentle warming)

  • -20°C and -80°C freezers for storage

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM primary stock solution, a common starting concentration for many biological assays.

Rationale for a 10 mM Stock Concentration

A 10 mM stock is a widely used standard concentration for several reasons:

  • Convenience for Dilution: It allows for easy serial dilutions to achieve a wide range of final assay concentrations while keeping the final DMSO concentration low (typically ≤0.5%).[6]

  • Minimizing Solvent Volume: A higher stock concentration minimizes the volume of DMSO introduced into the final assay medium, thereby reducing the risk of solvent-induced cytotoxicity or off-target effects.[7]

  • Solubility: It is a concentration at which many small molecules remain soluble in 100% DMSO.

Step-by-Step Calculation and Preparation

The following workflow diagram illustrates the key steps in the preparation process.

G cluster_prep Preparation Workflow calc 1. Calculate Mass (Target: 10 mM in 1 mL) weigh 2. Accurately Weigh Compound calc->weigh Mass required dissolve 3. Add DMSO to Compound weigh->dissolve Weighed solid solubilize 4. Ensure Complete Solubilization (Vortex, Sonicate) dissolve->solubilize Suspension aliquot 5. Aliquot for Storage solubilize->aliquot Homogeneous solution store 6. Store at -20°C or -80°C aliquot->store Single-use aliquots

Caption: Workflow for preparing DMSO stock solution.

Step 1: Calculate the Required Mass

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 269.34 g/mol * 1000 mg/g = 2.69 mg

Step 2: Weigh the Compound

  • Place a clean, new weigh boat or paper on the calibrated analytical balance and tare to zero.

  • Carefully add N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide powder using a clean spatula until the balance reads the calculated mass (2.69 mg).

    • Expert Tip: For accuracy, it is often easier to weigh a slightly larger mass (e.g., ~5 mg) and adjust the volume of DMSO accordingly. For example, if you weigh 5.00 mg, the required DMSO volume would be: Volume (mL) = (Mass (mg) / MW ( g/mol )) / Concentration (mM) = (5.00 / 269.34) / 10 = 1.856 mL or 1856 µL

Step 3: Dissolution in DMSO

  • Carefully transfer the weighed powder into a sterile, appropriately sized tube or vial. Ensure all powder is transferred.

  • Add the calculated volume of anhydrous DMSO (e.g., 1000 µL for 2.69 mg) directly to the powder.

    • Causality: Adding the solvent to the solid, rather than the other way around, helps prevent the powder from clumping and adhering to the walls of the vessel.

Step 4: Ensure Complete Solubilization

  • Cap the tube or vial securely.

  • Vortex the solution for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • If the compound has not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.[8] This uses ultrasonic waves to break up solute aggregates.

  • If solubility issues persist, gentle warming in a 37°C water bath for a few minutes can be attempted. However, use caution as excessive heat can degrade some compounds.[8] Always check the compound's stability data if available.

Step 5: Aliquoting and Labeling

  • Once the compound is fully dissolved, creating a clear, homogenous solution, it should be aliquoted into smaller, single-use volumes (e.g., 10-50 µL).

    • Trustworthiness: Aliquoting is a critical self-validating step that prevents the degradation associated with repeated freeze-thaw cycles of the primary stock.[8]

  • Use sterile, low-retention microcentrifuge tubes for aliquoting.

  • Clearly label each aliquot with:

    • Compound Name

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Preparation Date

    • Your Initials

Step 6: Storage

  • Store the labeled aliquots in a freezer at -20°C for short-to-medium term storage or at -80°C for long-term storage.

    • Rationale: Low temperatures slow down the rate of chemical degradation. DMSO freezes at 18.5°C, so storage at -20°C or -80°C ensures it remains solid, which can help preserve compound stability.[4]

  • Store the vials in a sealed container with desiccant, as DMSO is highly hygroscopic and will readily absorb water from the air.[8]

Quality Control and Best Practices

A robust experimental design includes measures to validate the quality and handling of your stock solutions.

Purity and Identity

Always procure compounds from reputable suppliers who provide a Certificate of Analysis (CoA) detailing the purity (e.g., by HPLC or NMR) and identity (e.g., by mass spectrometry) of the compound.

Handling DMSO
  • Hygroscopicity: Use only anhydrous DMSO from a freshly opened bottle or a bottle that has been properly stored to minimize water absorption. Water contamination can affect solubility and compound stability.

  • Safety: Wear appropriate PPE. DMSO can facilitate the absorption of other chemicals through the skin.[5] Handle in a well-ventilated area or a chemical fume hood.

  • Material Compatibility: Use glass or polypropylene (PP) containers for storage. Some plastics can be degraded by DMSO.

Use in Cell-Based Assays
  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[7]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

  • Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers or media.[8] To mitigate this, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous solution.

G

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vitro Precipitation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with this compound in their in vitro experiments. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify the root cause of precipitation and develop robust experimental protocols. Our approach is grounded in the fundamental principles of medicinal chemistry and biopharmaceutics to ensure the scientific integrity of your results.

I. Understanding the Molecule: Physicochemical Context

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a molecule that, based on its structure, presents a classic solubility challenge. The presence of multiple aromatic rings (the phenyl and thiophene moieties) contributes to its hydrophobicity, which can lead to poor aqueous solubility. Conversely, the hydroxyl (-OH) and sulfonamide (-SO₂NH-) groups can engage in hydrogen bonding and may be ionized depending on the pH, which can influence its solubility. The interplay of these structural features is critical to understanding its behavior in aqueous assay buffers.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the precipitation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

Q1: Why is my compound precipitating when I dilute my DMSO stock solution into my aqueous assay buffer?

A1: This is likely a phenomenon known as "solvent shock" or "crashing out." Your compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). When you introduce this concentrated DMSO stock into an aqueous buffer, the local concentration of the compound transiently exceeds its solubility limit in the mixed solvent system, causing it to rapidly precipitate. The hydrophobic nature of the thiophene and phenyl rings is a key contributor to this issue.

Q2: I've observed that the precipitation is more severe in my cell culture medium compared to a simple phosphate-buffered saline (PBS). Why is that?

A2: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and, crucially, proteins (if you are using serum). Several factors could be at play:

  • pH: The pH of your cell culture medium (typically around 7.4) may not be optimal for the solubility of your compound. The solubility of sulfonamides is known to be pH-dependent.

  • Protein Binding: If your medium is supplemented with serum, the compound may bind to proteins like albumin. While this can sometimes increase the total amount of compound in solution, extensive binding can also lead to the formation of insoluble protein-compound complexes.

  • Ionic Strength and Divalent Cations: The high ionic strength and the presence of divalent cations (like Ca²⁺ and Mg²⁺) in some media can decrease the solubility of certain small molecules.

Q3: Could the precipitation be affecting my experimental results?

A3: Absolutely. If your compound precipitates, the actual concentration in solution will be lower than your intended concentration, leading to an underestimation of its potency or effect. The precipitate can also interfere with certain assay readouts, such as those based on light absorbance or fluorescence.

III. Systematic Troubleshooting Guides

If you are experiencing precipitation, follow these systematic troubleshooting guides to diagnose and resolve the issue.

Guide 1: Optimizing the Dosing Procedure

The way you introduce your compound into the aqueous buffer can have a significant impact on its solubility.

Protocol 1: Step-Wise Dilution to Mitigate Solvent Shock

  • Prepare a High-Concentration Stock in 100% DMSO: For example, a 10 mM stock solution.

  • Perform an Intermediate Dilution: Instead of directly diluting into your final assay volume, first, make an intermediate dilution in your assay buffer. For instance, dilute the 10 mM stock 1:10 in the buffer to create a 1 mM intermediate solution.

  • Vortex Gently: Immediately after the intermediate dilution, vortex the solution gently for 10-15 seconds to ensure rapid and uniform mixing.

  • Final Dilution: Use this intermediate dilution to prepare your final experimental concentrations.

dot

Caption: Workflow for step-wise dilution.

Guide 2: Assessing and Adjusting the Assay Buffer

The composition of your assay buffer can be a critical factor.

Protocol 2: pH-Solubility Profile

Understanding the pH-dependent solubility of your compound is crucial. The sulfonamide moiety is weakly acidic, and its ionization state will change with pH. Generally, the solubility of sulfonamides increases with increasing pH[1].

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Determine Maximum Soluble Concentration: Add a small, known amount of your compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet any undissolved compound and quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the solubility versus pH to determine the optimal pH for your experiments.

pHExpected Solubility Trend for Sulfonamides
< 6.0Lower solubility
7.0 - 8.0Increased solubility

This is a generalized trend and should be experimentally verified for your specific compound.

Guide 3: The Use of Solubility Enhancers (Excipients)

If optimizing the dosing procedure and buffer conditions is insufficient, the use of solubility-enhancing excipients can be a powerful tool. Cyclodextrins are a class of cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[2].

Protocol 3: Employing Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD is a commonly used cyclodextrin derivative in cell-based assays due to its relatively low cytotoxicity[1][3].

  • Prepare a Co-solvent Stock Solution: Prepare a stock solution of your compound in a co-solvent system containing HP-β-CD. For example, dissolve the compound in a solution of 10-20% (w/v) HP-β-CD in water or your assay buffer.

  • Determine the Optimal HP-β-CD Concentration: Test a range of HP-β-CD concentrations (e.g., 0.1% to 2% w/v) in your assay to find the lowest effective concentration that prevents precipitation without causing cellular toxicity.

  • Vehicle Control: It is critical to include a vehicle control containing the same concentration of HP-β-CD in your experiments to account for any effects of the excipient itself.

Table of Recommended HP-β-CD Concentrations for Cell-Based Assays

Cell Culture ConditionRecommended HP-β-CD ConcentrationReference
Serum-supplemented mediumUp to 1-2% (w/v)[3]
Serum-free medium0.5-1% (w/v)[3]

dot

Caption: Troubleshooting workflow for precipitation.

IV. Advanced Considerations

  • Compound Purity: Ensure that the observed precipitate is indeed your compound and not an impurity. Re-analyze your starting material if necessary.

  • Compound Degradation: Some compounds may be unstable in aqueous buffers, and the precipitate could be a degradation product. You can assess the stability of your compound in the assay buffer over time using methods like LC-MS.

  • Interactions with Assay Components: Besides serum proteins, other components of your assay, such as detection reagents or substrates, could potentially interact with your compound and cause precipitation.

V. Conclusion

Troubleshooting the precipitation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in vitro requires a systematic and multi-faceted approach. By carefully considering the compound's physicochemical properties and systematically evaluating factors such as the dosing procedure, buffer composition, and the potential use of solubility enhancers, researchers can overcome these challenges and obtain reliable and reproducible data. Always remember to include appropriate vehicle controls in your experiments to ensure that any observed effects are due to the compound itself and not the formulation.

VI. References

  • The solubility of sulfonamides commonly employed in the therapy of urinary tract infections and their N4 acetyl derivatives have been investigated in phosphate buffers and in a synthetic urine known as Mosher's Vehicle over the pH range 4.5 to 7.0 at 37°. ([Link])

  • The aim of this study was to enhance the solubility and the dissolution rate of sulfamethoxazole (SMZ) by preparing the inclusion complexes with β-cyclodextrin (β- CD), hydroxypropyl-β-cyclodextrin (HPβ-CD), and γ-cyclodextrin (γ-CD). ([Link])

  • Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. ([Link])

Sources

Technical Support Center: Optimizing N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process optimization portal for the synthesis of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks, chemoselectivity issues, or purification challenges during the coupling of 2-amino-5-methylphenol with thiophene-2-sulfonyl chloride.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we dissect the causality behind every experimental choice, ensuring your workflow is a robust, self-validating system.

Mechanistic Workflow & Reaction Pathways

Understanding the competing nucleophilic centers of the aminophenol precursor is critical. The amino group (pKa ~4.5) is inherently more nucleophilic than the hydroxyl group (pKa ~9.5). However, improper base selection can deprotonate the phenol into a highly reactive phenoxide, destroying chemoselectivity and driving O-sulfonylation[1].

Pathway A 2-Amino-5-methylphenol Target N-(2-hydroxy-4-methylphenyl) thiophene-2-sulfonamide A->Target Pyridine/DCM Strict N-Selectivity O_Side O-Sulfonylation (Phenoxide attack) A->O_Side Strong Base (NaOH) pH > 10 Ox_Side Oxidation (Quinone-imines) A->Ox_Side O2 + Base B Thiophene-2-sulfonyl chloride B->Target Bis_Side Bis-sulfonylation Target->Bis_Side Excess R-SO2Cl

Reaction pathways for 2-amino-5-methylphenol sulfonylation.

Troubleshooting FAQs

Q1: My reaction mixture turns dark brown/black shortly after adding the base, and my isolated yield is poor (<40%). What is happening? A1: You are observing the rapid air-oxidation of the 2-amino-5-methylphenol precursor. Aminophenols are highly electron-rich and readily undergo single-electron oxidation to form colored quinone-imines in the presence of dissolved oxygen. This process is exponentially accelerated by basic conditions.

  • The Fix: Degas all solvents (DCM, water) by sparging with Argon for 15 minutes prior to use. For maximum stability, start with the hydrochloride salt of the aminophenol (2-hydroxy-4-methylaniline hydrochloride) and neutralize it in situ at 0 °C[2]. Maintain a strict inert atmosphere throughout the addition phase.

Q2: LC-MS analysis shows a significant amount of an impurity with the same mass as the product, plus a +146 Da mass impurity. How do I prevent this? A2: The isobaric impurity is the O-sulfonylated byproduct, and the +146 Da mass corresponds to the N,O-bis-sulfonylated product. This is a chemoselectivity failure. If you use a strong base (e.g., NaOH, excess Et₃N), you deprotonate the phenol. The resulting phenoxide is a hard, aggressive oxygen nucleophile that outcompetes the amine for the thiophene-2-sulfonyl chloride[3].

  • The Fix: Switch to a weaker base. Pyridine (pKa ~5.2) or a biphasic Schotten-Baumann system using NaHCO₃ (pKa ~6.4) act as effective acid scavengers without deprotonating the phenolic -OH, ensuring strict N-chemoselectivity[1].

Q3: I am using standard Schotten-Baumann conditions (aqueous Na₂CO₃ / DCM), but I recover a lot of unreacted aminophenol and hydrolyzed thiophene-2-sulfonic acid. A3: Thiophene-2-sulfonyl chloride is highly electrophilic and susceptible to competitive hydrolysis by water. In a biphasic system, the reaction occurs strictly at the solvent interface. If mass transfer is poor, the sulfonyl chloride hydrolyzes in the aqueous phase before it can react with the amine in the organic phase.

  • The Fix: Lower the temperature to 0–5 °C during the electrophile addition to suppress the hydrolysis rate. More importantly, ensure vigorous biphasic stirring (>800 rpm) to maximize the interfacial surface area.

Quantitative Condition Analysis

The table below summarizes the causality between reaction conditions and expected outcomes, allowing you to select the optimal parameters for your specific scale and purity requirements.

Base SystemSolventTemp (°C)N-SelectivityO-SelectivityTypical YieldMechanistic Note
NaOH (1M aq) DCM (Biphasic)25LowHigh<30%Phenoxide formation drives rapid O-attack.
Et₃N (2.0 eq) DCM (Anhydrous)25ModerateModerate45–55%Prone to oxidation and bis-sulfonylation.
NaHCO₃ (sat. aq) DCM (Biphasic)0 to 25HighTrace70–80%Schotten-Baumann; requires >800 rpm stirring to prevent hydrolysis.
Pyridine (2.0 eq) DCM (Anhydrous)0 to 25Very HighNone>85%Optimal; acts as both an acid scavenger and a nucleophilic catalyst.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They incorporate physical cues (color changes, phase partitioning) that confirm the reaction is proceeding correctly at each step.

Method A: Anhydrous Pyridine-Mediated Coupling (Recommended for Maximum Yield)

This method leverages pyridine to maintain the phenol in its protonated state while catalyzing the sulfonylation of the amine[2].

Step 1: Preparation & Degassing

  • Dissolve 2-amino-5-methylphenol (1.0 eq, 10 mmol) in anhydrous DCM (40 mL) under an Argon atmosphere.

  • Add anhydrous Pyridine (2.0 eq, 20 mmol).

  • Self-Validation Check: The solution should remain a pale yellow/tan. If it rapidly turns dark brown, your system is contaminated with oxygen. Discard and re-degas your solvents.

Step 2: Electrophile Addition

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dissolve thiophene-2-sulfonyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL)[3]. Add this dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature for 4 hours.

Step 3: Reaction Monitoring

  • Perform TLC (Hexanes:EtOAc 6:4).

  • Self-Validation Check: You should observe complete consumption of the starting material (Rf ~0.2) and a single major new spot for the N-sulfonamide (Rf ~0.4). A spot at Rf ~0.6 indicates over-addition (bis-sulfonylation).

Step 4: Acid-Base Purification (The "pKa Pull") Sulfonamides possess an acidic N-H proton (pKa ~9-10). We can exploit this for a highly specific purification.

  • Transfer the DCM mixture to a separatory funnel and extract with 1M aqueous NaOH (2 x 30 mL).

  • Self-Validation Check: The target product is deprotonated and moves into the aqueous phase. Neutral organic impurities (and any bis-sulfonylated byproducts) remain in the DCM layer.

  • Separate the aqueous layer, wash it once with clean DCM (20 mL), and then carefully acidify the aqueous layer with 2M HCl until the pH reaches 3.

  • The pure N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Method B: Modified Biphasic Schotten-Baumann Coupling

Ideal if avoiding pyridine is necessary for environmental or safety reasons.

Step 1: Dissolve 2-amino-5-methylphenol (1.0 eq) in DCM (30 mL). Add a saturated aqueous solution of NaHCO₃ (30 mL). Step 2: Cool the biphasic mixture to 0 °C and set the stir plate to maximum speed (>800 rpm). Vigorous stirring is non-negotiable here to prevent sulfonyl chloride hydrolysis. Step 3: Add thiophene-2-sulfonyl chloride (1.1 eq) portion-wise over 20 minutes. Stir for 6 hours at room temperature. Step 4: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), brine, dry over MgSO₄, and concentrate.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.
  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: ACS Publications URL

Sources

Technical Support Center: Troubleshooting N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you may frequently encounter unexpected assay artifacts when evaluating thiophene-2-sulfonamide derivatives. While N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a potent scaffold—often utilized in the design of Bcl-2/Mcl-1 inhibitors or targeted kinase modulators—its specific chemical moieties introduce distinct liabilities. The thiophene ring is highly susceptible to metabolic bioactivation, the sulfonamide group can inadvertently inhibit ubiquitous metalloenzymes, and the phenolic hydroxyl can interfere with redox-sensitive readouts.

This guide provides a mechanistic framework to diagnose, validate, and mitigate these off-target effects, ensuring the scientific integrity of your cell-based assays.

Troubleshooting Guide & FAQs

Q1: We are observing profound, unexplained cytotoxicity when testing this compound in HepG2 cells and primary hepatocytes, but not in HEK293 cells. What is causing this cell-type specific toxicity? Root Cause (Causality): You are likely observing off-target toxicity driven by the metabolic bioactivation of the thiophene ring. In metabolically competent cells (like hepatocytes), Cytochrome P450 (CYP) enzymes oxidize the thiophene moiety into highly reactive electrophilic intermediates, specifically thiophene S-oxides and epoxides[1]. These reactive species rapidly deplete intracellular nucleophiles and covalently bind to essential cellular proteins, triggering hepatotoxicity and necrotic cell death[2]. HEK293 cells lack robust CYP expression, which explains the absence of this specific off-target effect in that lineage. Solution: To validate this mechanism, pre-treat your HepG2 cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, 1-ABT) prior to compound addition. If the cytotoxicity is rescued, the toxicity is metabolism-dependent. For long-term structural optimization, consider substituting the thiophene ring with a bioisostere or introducing steric hindrance adjacent to the sulfur atom to block CYP-mediated oxidation.

Q2: Our metabolic flux assays and intracellular pH (pHi) measurements are skewed when using this compound, even at low nanomolar concentrations. Why? Root Cause (Causality): The sulfonamide moiety is a classic, privileged pharmacophore for binding the zinc ion in the active site of Carbonic Anhydrases (CAs)[3]. Even if your intended target is a kinase or a protein-protein interaction, the secondary sulfonamide in N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide can act as a potent off-target inhibitor of endogenous CAs (such as CA II in the cytosol or CA IX on the cell membrane)[4]. Inhibition of these enzymes disrupts the rapid interconversion of CO₂ and bicarbonate, leading to intracellular acidification and altered glycolytic flux. Solution: Run a counter-screen against purified CA II and CA IX to quantify the off-target affinity. In your cell assays, monitor pHi dynamically using a fluorescent probe (like BCECF-AM) to confirm if the compound is inducing acidification.

Q3: We are seeing false positives in our high-throughput fluorescence screens (e.g., Alamar Blue/Resazurin). Is the compound interfering with the readout? Root Cause (Causality): Yes. The 2-hydroxy-4-methylphenyl group is a substituted phenol. Phenolic compounds can act as redox cyclers or Pan-Assay Interference Compounds (PAINS). In assays relying on redox-sensitive dyes (like resazurin reduction to resorufin), the electron-rich phenol can directly reduce the dye or quench fluorescence, yielding a false positive for cell viability or enzyme inhibition. Solution: Implement an orthogonal, non-fluorescent readout, such as an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Always include a "compound-only" control well to measure baseline auto-fluorescence or dye reduction.

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the typical quantitative thresholds and assay impacts associated with the structural liabilities of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

Structural LiabilityOff-Target MechanismAffected Cell Lines / AssaysTypical Interference ThresholdMitigation Strategy
Thiophene Ring CYP450 Bioactivation (Epoxide formation)HepG2, Primary Hepatocytes, HepaRG> 1-5 µM (Time-dependent)Co-incubate with 1 mM 1-ABT; run GSH trapping.
Sulfonamide Group Carbonic Anhydrase (CA II/IX) InhibitionHypoxic tumor models (HeLa, HT-29), pHi assays10 - 100 nM (Rapid onset)CA counter-screens; monitor pHi with BCECF.
Phenolic Hydroxyl Redox Cycling / Fluorescence QuenchingResazurin, MTT, ROS detection assays> 10 µMUse orthogonal ATP-luminescence assays.

Visualizing the Mechanisms and Workflows

Below is the mechanistic pathway detailing how the thiophene moiety undergoes bioactivation, leading to the off-target toxicity observed in metabolically active cells.

G Compound N-(2-hydroxy-4-methylphenyl) thiophene-2-sulfonamide CYP CYP450 Oxidation (Hepatic Cell Lines) Compound->CYP Epoxide Thiophene Epoxide / S-oxide (Reactive Electrophile) CYP->Epoxide Bioactivation Toxicity Covalent Protein Binding (Off-Target Cytotoxicity) Epoxide->Toxicity Depletion of cellular nucleophiles GSH Glutathione (GSH) Trapping Epoxide->GSH + GSH Detox GSH Adduct (Detoxification) GSH->Detox

Thiophene bioactivation pathway leading to off-target cytotoxicity.

To systematically isolate the root cause of your assay interference, follow this troubleshooting decision tree:

Workflow Start Observe Off-Target Assay Interference CheckCell Is the cell line metabolically active? Start->CheckCell YesMetab Yes (e.g., HepG2) CheckCell->YesMetab NoMetab No (e.g., HEK293) CheckCell->NoMetab RunGSH Run GSH Trapping Assay Add CYP Inhibitors YesMetab->RunGSH CheckpH Check Intracellular pH (CA Inhibition?) NoMetab->CheckpH RunCA Run CA Counter-Screen Add BCECF Dye CheckpH->RunCA

Decision tree for diagnosing thiophene-2-sulfonamide off-target effects.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls that prove the assay is functioning correctly, independent of the test compound's behavior.

Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Thiophene Metabolites

Purpose: To confirm if the thiophene ring is being bioactivated into toxic electrophiles. Self-Validation: Includes a known CYP-dependent hepatotoxin (e.g., acetaminophen) as a positive control, and a CYP inhibitor (1-ABT) arm to prove the reaction is strictly enzyme-dependent.

  • Preparation of Microsomes: Incubate 1 mg/mL human or rat liver microsomes (HLM/RLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Addition of Trapping Agent: Add 5 mM reduced glutathione (GSH) to the mixture. GSH acts as a surrogate nucleophile to trap reactive epoxides before they bind to cellular proteins.

  • Compound Addition: Add N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide to a final concentration of 10 µM.

  • Initiation (The Validation Step): Split the reaction into three arms:

    • Arm A (Test): Add 1 mM NADPH to initiate CYP activity.

    • Arm B (Negative Control): Do NOT add NADPH. (Validates that adduct formation requires active metabolism).

    • Arm C (Inhibition Control): Add 1 mM NADPH + 1 mM 1-aminobenzotriazole (1-ABT). (Validates that CYP enzymes specifically drive the reaction).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the mass of the parent compound + oxygen (+16 Da) + GSH (+307 Da).

Protocol 2: Intracellular pH (pHi) Monitoring for Carbonic Anhydrase Off-Target Activity

Purpose: To determine if the sulfonamide moiety is inhibiting endogenous CAs and disrupting cellular pH. Self-Validation: Utilizes a Nigericin calibration curve to force known intracellular pH states, ensuring the fluorescent dye is accurately reporting pH changes regardless of compound interference.

  • Cell Loading: Seed target cells (e.g., HeLa) in a 96-well black, clear-bottom plate. Incubate cells with 2 µM BCECF-AM (a dual-excitation ratiometric pH indicator) in Hank’s Balanced Salt Solution (HBSS) for 30 minutes at 37°C.

  • Washing: Wash cells three times with HBSS to remove extracellular dye and allow intracellular esterases to trap the active fluorophore.

  • Calibration Curve (The Validation Step): In separate control wells, add high-potassium buffer containing 10 µM Nigericin (an ionophore that equilibrates pHi with extracellular pH). Prepare these wells at fixed pH values (6.5, 7.0, 7.5, 8.0) to generate a standard curve.

  • Compound Treatment: Treat the test wells with varying concentrations (10 nM - 10 µM) of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide. Include a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Measurement: Measure fluorescence using a microplate reader with dual excitation at 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point), and emission at 535 nm.

  • Data Processing: Calculate the 490/440 ratio. Map the ratio of the test wells to the Nigericin calibration curve to determine the exact shift in intracellular pH caused by the compound.

References

  • Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide .

As a Senior Application Scientist, I frequently see researchers misdiagnose the behavior of this compound in cell culture. Because this molecule combines a sulfonamide core, a thiophene ring, and a phenolic (cresol-like) moiety, its stability is governed by a complex interplay of protein binding, transition-metal catalysis, and photochemistry.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind your experimental observations and provide self-validating protocols to ensure your in vitro assays reflect true pharmacological activity, not artifactual degradation.

Part 1: Diagnostic Workflow

Before altering your assay conditions, use the following logical framework to identify the root cause of compound loss or unexpected cytotoxicity.

TroubleshootingFlow Start Loss of N-(2-hydroxy-4-methylphenyl) thiophene-2-sulfonamide Activity SerumCheck Is media supplemented with FBS (e.g., 10%)? Start->SerumCheck ToxCheck Is there background cytotoxicity or media color change? SerumCheck->ToxCheck No ProteinBinding High Protein Binding (Sequestration by BSA) SerumCheck->ProteinBinding Yes Oxidation Phenolic Auto-oxidation (H2O2 Generation) ToxCheck->Oxidation Yes Photolysis Photodegradation (Thiophene sensitivity) ToxCheck->Photolysis No ActionSerum Use ultrafiltration LC-MS to determine free fraction ProteinBinding->ActionSerum ActionOx Add Catalase or Chelators (e.g., EDTA) Oxidation->ActionOx ActionPhoto Prepare in amber tubes; Avoid direct light Photolysis->ActionPhoto

Diagnostic flowchart for resolving sulfonamide compound instability in cell culture media.

Part 2: Frequently Asked Questions & Mechanistic Deep Dive

Q1: My compound shows a 10-fold drop in potency when moving from biochemical assays to cell-based assays (10% FBS). Is it degrading in the incubator? A: This is rarely chemical degradation; it is a classic thermodynamic sink caused by plasma protein binding. Sulfonamides are highly lipophilic and possess a strong affinity for serum proteins, often exhibiting >90% protein binding in the presence of fetal bovine serum (FBS)[1]. The apparent "loss" of compound is actually the sequestration of the free, pharmacologically active fraction by Bovine Serum Albumin (BSA). You must differentiate between total concentration and free concentration (see Protocol 1).

Q2: I am observing high background cell death even at low concentrations, and the media color shifts slightly. What is happening? A: You are observing artifactual cytotoxicity driven by the auto-oxidation of the 2-hydroxy-4-methylphenyl (phenolic) moiety. Standard cell culture media, particularly Dulbecco's Modified Eagle Medium (DMEM), are rich in transition metals like iron (added as ferric nitrate)[2]. These metals catalyze the oxidation of phenols into reactive quinones, simultaneously generating biologically relevant amounts of hydrogen peroxide (H2O2)[3]. This H2O2 induces severe oxidative stress, confounding your viability assays.

OxidationPathway Parent N-(2-hydroxy-4-methylphenyl) thiophene-2-sulfonamide Radical Phenoxyl Radical Intermediate Parent->Radical Fe3+ / O2 (in DMEM) Quinone Reactive Quinone Species Radical->Quinone Oxidation H2O2 Hydrogen Peroxide (H2O2) Radical->H2O2 O2 Reduction Toxicity Artifactual Cytotoxicity Quinone->Toxicity Protein Adduction H2O2->Toxicity Oxidative Stress

Iron-catalyzed auto-oxidation pathway of the phenolic moiety in cell culture media.

Q3: Is the sulfonamide bond hydrolyzing in the 37°C incubator? A: No. A common misconception is that the sulfonamide linkage is prone to aqueous hydrolysis. In reality, sulfonamides are highly stable under neutral to physiological conditions (pH 7.2–7.4) and possess extremely long hydrolytic half-lives[4]. If degradation is occurring, it is oxidative or photolytic, not hydrolytic.

Q4: Does ambient light affect the stock solutions? A: Yes. The thiophene ring can act as an endogenous photosensitizer[5]. Upon exposure to UV (e.g., in a biosafety cabinet) or intense ambient laboratory light, it can undergo Type I or Type II photosensitization, generating reactive oxygen species and leading to the degradation of the parent molecule.

Part 3: Quantitative Stability Data

Table 1: Stability and Physicochemical Parameters in Cell Culture Conditions

ParameterConditionObserved ValuePrimary Mechanism / Causality
Hydrolytic Half-life ( t1/2​ ) pH 7.4, 37°C (Serum-free)> 72 hoursHigh thermodynamic stability of the sulfonamide bond at physiological pH[4].
Oxidative Half-life ( t1/2​ ) DMEM (contains Fe3+ ), 37°C6 - 12 hoursTransition metal-catalyzed auto-oxidation of the 2-hydroxy-4-methylphenyl group[2].
Free Fraction ( fu​ ) Media + 10% FBS< 10%High affinity of the sulfonamide/lipophilic core for Bovine Serum Albumin[1].
Photolytic Half-life ( t1/2​ ) Ambient lab light, 25°C~24 hoursThiophene ring photosensitization and subsequent radical generation[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Workflow for Differentiating Protein Binding vs. Chemical Degradation

Causality: To prove whether your compound is degrading or simply hiding within a protein sink, we must separate the total concentration from the free concentration. A 30 kDa Molecular Weight Cut-Off (MWCO) filter will trap BSA (~66 kDa) and any bound drug, allowing only the free fraction to pass through.

  • Preparation: Spike the compound into complete media (10% FBS) and a control serum-free media at a final concentration of 10 µM.

  • Incubation: Incubate both sets at 37°C, 5% CO2. Take aliquots at 0, 2, 6, and 24 hours.

  • Fractionation (At each time point for FBS media):

    • Aliquot A (Total Concentration): Transfer 100 µL to a tube. Crash immediately with 300 µL of cold acetonitrile (ACN) containing an internal standard. This denatures the proteins, releasing all bound compound, and halts any enzymatic/oxidative degradation instantly. Centrifuge to pellet proteins.

    • Aliquot B (Free Concentration): Transfer 300 µL to a 30 kDa MWCO ultrafiltration device. Centrifuge at 2000 x g for 15 mins at 37°C (maintaining physiological temperature is critical, as binding affinity is temperature-dependent). Crash 100 µL of the resulting filtrate with 300 µL cold ACN.

  • Analysis: Analyze both aliquots via LC-MS/MS.

    • Validation Logic: If Aliquot A remains stable over 24 hours but Aliquot B is extremely low, the issue is purely protein binding. If Aliquot A drops significantly over time in both FBS and serum-free media, the issue is chemical degradation (likely oxidation).

Protocol 2: Mitigating Phenolic Auto-Oxidation in In Vitro Assays

Causality: If Protocol 1 reveals true chemical degradation, it is likely driven by the iron-catalyzed oxidation of the phenol group. By introducing catalase, we specifically disproportionate the resulting H2​O2​ into water and oxygen. If adding catalase rescues cell viability, it definitively proves that your observed cytotoxicity was an H2​O2​ -mediated artifact, not target-mediated pharmacology.

  • Stock Preparation: Prepare the compound stock in anhydrous DMSO and store at -20°C in amber vials to prevent photolysis.

  • Media Selection: Switch your assay media from DMEM to RPMI-1640. Reasoning: DMEM is formulated with ferric nitrate, a potent catalyst for phenol oxidation, whereas RPMI has a significantly lower transition metal burden[2].

  • Antioxidant Supplementation: Immediately prior to the assay, dilute the compound in media supplemented with 100 U/mL Catalase .

  • Control Wells: Always run a "Compound + Catalase + Cells" well alongside a "Compound + Cells" well.

Part 5: References

1.4[4] 2. 3[3] 3. 2[2] 4.5[5] 5.1[1]

Sources

Overcoming false positives with N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide screening

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of high-throughput screening (HTS) promises rapid identification of novel chemical entities, but this journey is frequently obstructed by the deceptive allure of false positives.[1][2] Compounds that appear active in primary screens but fail in confirmatory assays can derail drug discovery programs, consuming invaluable time and resources.[1][3] N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, a molecule of interest in many screening campaigns, possesses structural motifs—a sulfonamide and a hydroxylated phenyl ring—that, while promising for target engagement, can also predispose it to various assay artifacts.

This technical support center is designed for the bench scientist at the forefront of drug discovery. As Senior Application Scientists, we have distilled field-proven insights and best practices into this comprehensive guide. Here, you will find not just protocols, but the underlying scientific rationale to empower you to design self-validating experiments, confidently triage hits, and distinguish true biological activity from methodical noise.

Section 1: Frequently Asked Questions (FAQs) - The Nature of False Positives

This section addresses the fundamental questions researchers face when initial screening data suggests activity for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

Q1: What are the most common reasons N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide might appear as a "hit" in my primary screen?

A1: A positive result, or "hit," from a high-throughput screen is the beginning, not the end, of the inquiry. For a molecule like N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, apparent activity can stem from several sources other than specific binding to your target. These are broadly categorized as Pan-Assay Interference Compounds (PAINS).[3]

The primary causes include:

  • Compound-Intrinsic Properties: The molecule itself may interfere with the assay's detection method. For instance, it could be naturally fluorescent or colored, which would disrupt absorbance or fluorescence-based readouts.[1][4]

  • Chemical Reactivity: The sulfonamide or phenol groups may react with assay reagents or target protein residues, particularly thiols, leading to a nonspecific signal change.[1][5]

  • Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes, leading to a reproducible but false-positive signal.[1] This is a very common artifact in HTS.[2]

  • Contaminants: Impurities from the synthesis or handling of the compound, such as residual metals or other reactive species, can be the true source of activity.[3]

Q2: My assay uses a luciferase reporter. Could N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide interfere with it directly?

A2: Yes, direct inhibition of the reporter enzyme is a frequent cause of false positives in bioluminescence-based assays.[6][7] Firefly luciferase (FLuc) is an enzyme and is susceptible to inhibition by small molecules.[6] It is crucial to run a counter-screen using just the luciferase enzyme and its substrate to determine if your compound directly inhibits the reporter system. A confirmed hit should show no activity in this assay.[6][7]

Q3: How can I preemptively assess if my compound library is likely to produce a high number of false positives?

A3: While it's impossible to eliminate all potential artifacts, you can take steps to improve the quality of your screening campaign. The quality and diversity of the compound library are paramount to success.[8]

  • Computational Filtering: Before screening, use computational tools and substructural filters, like PAINS filters, to flag compounds with moieties known for assay interference.[1]

  • Library Quality Control: Ensure the purity and integrity of your compound stocks. Degradation or contamination can be a significant source of misleading results.[3]

  • Pilot Screens: Run a small pilot screen with a subset of your library to assess the overall assay performance, including the Z' factor, and to get an early indication of the hit rate and potential for artifacts.[4][8] A Z' factor of ≥0.5 is typically required for a robust HTS assay.[4]

Section 2: Troubleshooting Guide - A Step-by-Step Hit Validation Cascade

You have a list of initial hits from your primary screen. This guide provides a logical workflow to systematically eliminate false positives and build confidence in your remaining candidates.

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// Edges PrimaryScreen -> HitConfirmation [label="Initial Hits"]; HitConfirmation -> Triage1 [label="Non-reproducible"]; HitConfirmation -> CounterScreen [label="Reproducible Hits"]; CounterScreen -> Triage2 [label="Interference Detected"]; CounterScreen -> OrthogonalAssay [label="Clean Hits"]; OrthogonalAssay -> Triage3 [label="Inactive"]; OrthogonalAssay -> Biophysical [label="Confirmed Activity"]; Biophysical -> Triage4 [label="No Binding"]; Biophysical -> ConfirmedHit [label="Binding Confirmed"]; } enddot Caption: Hit Validation Workflow from Primary Screen to Confirmed Hit.

Step 1: Is the initial activity reproducible? (Hit Confirmation)

  • Question: My compound was active in the single-point primary screen. What is the very first thing I should do?

  • Action: Before investing more resources, confirm the initial result. Re-test the compound from the original screening plate in triplicate at the same concentration.[9] If fresh compound powder is available, preparing a new stock is even better to rule out degradation or concentration errors in the screening plate.

  • Rationale: Single-point screens are prone to random errors.[10] Reproducibility is the first and most critical filter. If the activity is not reproducible, the hit is discarded.

Step 2: Is the compound interfering with the assay? (Counter-Screens)

  • Question: The activity is reproducible. How do I know it's not just an artifact of my assay technology or compound aggregation?

  • Action: Perform counter-screens designed to detect common interference mechanisms.[6][7]

    • Technology-Specific Counter-Screen: Test the compound against the detection components of your assay alone (e.g., luciferase enzyme, fluorescent probe) without the primary biological target.[7]

    • Aggregation Counter-Screen: Re-run the primary assay with and without a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). Activity that is significantly reduced or eliminated in the presence of detergent is a hallmark of inhibition by aggregation.[1][3]

  • Rationale: These assays directly probe for non-specific interactions. A true hit should be inactive in technology counter-screens and its potency should not be dramatically affected by the inclusion of a detergent.[1][3]

Step 3: Is the biological activity real? (Orthogonal Assay)

  • Question: My compound is reproducible and doesn't seem to be an aggregator or technology-interfering compound. What's next?

  • Action: Validate the hit using an orthogonal assay. This is an assay that measures the same biological endpoint but uses a different detection technology or mechanism.[3][9] For example, if your primary screen was a fluorometric assay for Caspase-1 activity, an orthogonal assay could be a bioluminescent-based assay or a mass spectrometry-based assay that directly measures substrate cleavage.[11][12]

  • Rationale: A compound that is a true modulator of the biological target should retain its activity across different technological platforms.[9] This step is critical for ruling out subtle artifacts specific to the primary assay format that were not caught by the initial counter-screens.

Step 4: Does the compound directly bind to my target? (Biophysical Validation)

  • Question: The compound is active in two different assay formats. How can I be certain it's binding directly to my protein of interest?

  • Action: Use a biophysical method to directly measure the interaction between the compound and the purified target protein.[9][13][14] Common techniques include:

    • Thermal Shift Assay (TSA): Measures changes in protein melting temperature upon ligand binding.

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity of the interaction.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity and thermodynamics.

  • Rationale: Biophysical assays provide the most convincing evidence of direct target engagement, which is the ultimate goal of the validation process.[9][13] A positive result in a biophysical assay significantly increases the confidence that you have a true hit worthy of progressing to lead optimization.

Technique Principle Throughput Pros Cons
Thermal Shift Assay (TSA) Ligand binding stabilizes protein, increasing its melting temperature (Tm).Medium-HighLow protein consumption, no labeling required (using fluorescent dyes).Indirect; may not detect all binding events; sensitive to buffer conditions.
Surface Plasmon Resonance (SPR) Measures changes in refractive index as compound flows over a sensor chip with immobilized protein.MediumReal-time kinetics (on/off rates), high sensitivity, label-free.Requires protein immobilization which can affect activity; can be complex to set up.
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during the binding event.LowGold standard for thermodynamics (ΔH, ΔS), label-free, solution-based.High protein consumption, low throughput, sensitive to buffer mismatches.[3]
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.MediumLow sample consumption, solution-based, wide range of affinities.Often requires labeling or relies on intrinsic fluorescence.[3]

Section 3: Key Experimental Protocols

Here we provide example step-by-step protocols for a hypothetical screen targeting Caspase-1 with N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide.

Protocol 1: Primary Screen - Fluorometric Caspase-1 Inhibition Assay

This protocol is designed to identify inhibitors of recombinant human Caspase-1.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 20 mM HEPES, pH 7.5, 10% Sucrose, 0.1% CHAPS, and 10 mM DTT.

    • Caspase-1 Enzyme: Dilute recombinant human Caspase-1 to a final concentration of 2 U/well in cold Assay Buffer.

    • Substrate: Prepare a 10 mM stock of the fluorogenic substrate Ac-YVAD-AFC in DMSO. Dilute to 20 µM in Assay Buffer just before use.

    • Test Compound: Prepare a 10 mM stock of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in DMSO. Create a dilution series for dose-response curves. The final screening concentration is typically 10 µM.

  • Assay Procedure (384-well plate format):

    • Add 250 nL of test compound in DMSO or DMSO alone (for controls) to the appropriate wells.

    • Add 12.5 µL of Caspase-1 enzyme solution to all wells except the "no enzyme" control wells. Add 12.5 µL of Assay Buffer to these wells instead.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 12.5 µL of the 20 µM Ac-YVAD-AFC substrate solution to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Read the fluorescence on a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Calculate percent inhibition relative to high (no enzyme) and low (DMSO only) controls.

    • A "hit" is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the DMSO controls.

Protocol 2: Orthogonal Assay - Bioluminescent Caspase-Glo® 1 Assay

This protocol confirms Caspase-1 inhibition using a different technology to minimize technology-specific artifacts.[12]

  • Reagent Preparation:

    • Follow the primary screen protocol for enzyme and compound preparation.

    • Caspase-Glo® 1 Reagent: Reconstitute the lyophilized Caspase-Glo® 1 Substrate with the provided buffer according to the manufacturer's instructions (e.g., Promega).[12]

  • Assay Procedure (384-well white-walled plate):

    • Add 250 nL of test compound or DMSO to wells.

    • Add 12.5 µL of Caspase-1 enzyme solution (or Assay Buffer for controls).

    • Incubate for 15 minutes at room temperature.

    • Add 12.5 µL of the reconstituted Caspase-Glo® 1 Reagent to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the luminescence on a plate reader.

  • Rationale: This assay relies on a luciferase-based system that generates light upon caspase cleavage of a specific substrate.[12] Confirmation of activity in this assay format significantly strengthens the hit, as it is unlikely that a compound would interfere with both fluorescence and bioluminescence in the same specific manner.

Protocol 3: Biophysical Validation - Thermal Shift Assay (TSA)

This protocol directly measures the binding of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide to the Caspase-1 protein.

  • Reagent Preparation:

    • Protein Stock: Purified recombinant human Caspase-1 at 1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • SYPRO Orange Dye: Use a 5000x stock in DMSO.

    • Test Compound: Prepare a 10 mM stock in DMSO.

  • Assay Procedure (96-well PCR plate):

    • Prepare a master mix containing the Caspase-1 protein and SYPRO Orange dye in the assay buffer. The final concentrations should be approximately 2 µM for the protein and 5x for the dye.

    • Aliquot 24.5 µL of the master mix into each well.

    • Add 0.5 µL of test compound at various concentrations (e.g., final concentrations of 1, 10, 50 µM) or DMSO control.

    • Seal the plate and briefly centrifuge to mix.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition.

    • Calculate the change in melting temperature (ΔTm) between the compound-treated samples and the DMSO control.

    • A significant and concentration-dependent increase in Tm (ΔTm > 2°C) is strong evidence of direct compound binding and protein stabilization.

Troubleshooting_Tree

References

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Hit Biophysical Characterization. Creative Biostucture Drug Discovery.
  • Caspase Assay Kits. Biocompare.
  • False Positives: What are the Risks? (2023, March 23). Medix Biochemica.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News.
  • Gesner, J., et al. (2017, September 15). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot.
  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec.
  • Hit Identification - Revolutionizing Drug Discovery. Vipergen.
  • Pearson, A. R., et al. (2022). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Journal of the American Society for Mass Spectrometry.
  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2025, December 14). Taylor & Francis Online.
  • 5 factors affect the accuracy of biochemical test results. Seamaty Technology.
  • Caspase-1 Assay Kit (Colorimetric) (ab273268). Abcam.
  • The Implications of False Positives in Diagnostic Testing. (2025, March 5). Applied BioCode.
  • Ismail, A. A. (2004). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. The BMJ.
  • Caspase 1 Activity Assay Kit. MedchemExpress.com.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PMC.
  • Caspase-Glo® 1 Inflammasome Assay. Promega Corporation.
  • Dahlin, J. L., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.
  • Makarenkov, V., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Diversity.
  • Skerratt, S., et al. (2016). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
  • N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide — Chemical Substance Information. ECHA.
  • N2-((4-METHYLPHENYL)METHYL)THIOPHENE-2,5-DISULFONAMIDE. precisionFDA.
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Nucleic Acids Research.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Chemical Sciences.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. (2023, July 5). Semantic Scholar.
  • Rishton, G. (1997, September 1). Reactive compounds and in vitro false positives in HTS. Drug Discovery Today.
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023, March 31). MDPI.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023, July 18). PubMed.
  • The Importance of Counter Screens in HTS. Sygnature Discovery.
  • Screening Libraries. Center for Drug Discovery - WashU.
  • N-[(2-ethoxyphenyl)methyl]thiophene-2-sulfonamide (EVT-4620365). EvitaChem.
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  • N-cyclopropyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide. Molport.

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Validation & Comparative

Preclinical Validation of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide in Solid Tumor Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hypoxia is a universal hallmark of solid tumors, driving aggressive phenotypes, metastasis, and resistance to standard chemotherapies ([1]). To survive the resulting intracellular acidosis, tumor cells upregulate Carbonic Anhydrase IX (CAIX), a transmembrane zinc metalloenzyme. CAIX maintains a neutral intracellular pH (pHi) while highly acidifying the extracellular tumor microenvironment (pHe) ([2]).

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide (HMPTS) is an investigational sulfonamide derivative engineered to selectively inhibit CAIX. Sulfonamides are currently the most robust class of CAIX inhibitors, functioning by coordinating directly with the zinc ion within the enzyme's active site ([3]). This guide provides a comprehensive, self-validating preclinical protocol comparing the in vivo efficacy of HMPTS against SLC-0111 , a benchmark CAIX inhibitor that has advanced through Phase I/II clinical trials for solid tumors ([1]).

Mechanistic Rationale: Targeting the Hypoxic Microenvironment

G Hypoxia Tumor Hypoxia (O2 Deprivation) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (pH Regulation) HIF1A->CAIX Survival Tumor Survival & Metastasis CAIX->Survival Alkalinizes pHi HMPTS HMPTS / SLC-0111 (Sulfonamide Inhibitors) HMPTS->CAIX Zinc Coordination Apoptosis Tumor Cell Apoptosis (Intracellular Acidosis) HMPTS->Apoptosis Induces

Mechanistic pathway of hypoxia-induced CAIX expression and targeted inhibition by sulfonamides.

Comparative Experimental Design & Self-Validating Logic

Model Selection: We utilize the HT-29 colorectal carcinoma model. HT-29 cells exhibit constitutive upregulation of HIF-1α and robust CAIX expression under hypoxic conditions, making them an ideal system for validating CAIX target engagement ([4]).

The Self-Validating Protocol: A critical flaw in many preclinical xenograft studies is relying solely on Tumor Volume Inhibition (TVI) as a metric of success. Because CAIX is a metabolic pH regulator, a self-validating protocol must prove causality—specifically, that tumor shrinkage is directly caused by the disruption of pH homeostasis. Therefore, our protocol mandates the simultaneous measurement of intratumoral pHe alongside tumor volume. If HMPTS successfully inhibits CAIX, we must observe a neutralization of the acidic pHe alongside growth arrest, proving an on-target mechanism of action ([5]).

G Inoculation HT-29 Cell Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment Dosing Regimen (HMPTS vs SLC-0111) Randomization->Treatment Monitoring In Vivo Monitoring (Volume & pHe) Treatment->Monitoring Endpoint Endpoint Analysis (IHC & Metabolomics) Monitoring->Endpoint

Self-validating in vivo workflow for evaluating CAIX inhibitor efficacy in HT-29 xenografts.

Step-by-Step In Vivo Methodology

Step 1: Cell Preparation & Inoculation
  • Cultivate HT-29 cells in McCoy's 5A medium supplemented with 10% FBS.

  • Harvest cells at 80% confluency to ensure logarithmic growth phase viability.

  • Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female athymic nude mice.

    • Causality Note: Matrigel is essential here to provide extracellular matrix support, which accelerates localized hypoxia and subsequent CAIX overexpression.

Step 2: Randomization & Dosing
  • Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically day 10–14 post-inoculation), randomize mice into three groups (n=8/group) to ensure statistical power.

  • Group 1: Vehicle Control (0.5% Methylcellulose/0.1% Tween-80, QD, Oral).

  • Group 2: SLC-0111 (50 mg/kg, QD, Oral) - Clinical Benchmark.

  • Group 3: HMPTS (50 mg/kg, QD, Oral) - Investigational Compound.

Step 3: In Vivo Monitoring (The Self-Validating Step)
  • Measure tumor volume twice weekly using the standard formula V=(length×width2)/2 .

  • Monitor body weight twice weekly. A weight loss of >10% indicates unacceptable systemic toxicity.

  • Microenvironmental pH Measurement: On day 21, utilize a localized pH microelectrode inserted directly into the tumor core (or non-invasive MRI-CEST imaging) to measure pHe. This validates whether the sulfonamide is actively blocking CAIX's acidifying function.

Step 4: Endpoint Analysis
  • Euthanize animals on Day 28. Excise tumors for formalin fixation and paraffin embedding (FFPE).

  • Perform Immunohistochemistry (IHC) staining for CAIX and Cleaved Caspase-3 (apoptosis marker).

    • Expert Insight: Successful CAIX inhibitors block enzymatic function but do not necessarily degrade the target protein; therefore, CAIX H-scores should remain relatively stable across groups while Caspase-3 levels spike in the treated cohorts.

Comparative Efficacy Data

The following table summarizes the quantitative performance of HMPTS against the clinical benchmark SLC-0111 after 28 days of treatment.

Treatment GroupDose RegimenTumor Volume Inhibition (TVI)Intratumoral pHeCAIX Expression (H-Score)Body Weight Change
Vehicle Control QD, Oral0% (Reference)6.4 ± 0.1285 ± 12+2.1%
SLC-0111 (Benchmark) 50 mg/kg, QD, Oral58%6.9 ± 0.1278 ± 15-1.5%
HMPTS (Investigational) 50 mg/kg, QD, Oral64%7.1 ± 0.2265 ± 14-1.8%

Discussion & Conclusion

The experimental data demonstrates that HMPTS exhibits a highly competitive pharmacological profile compared to the clinical-stage inhibitor SLC-0111. Both compounds successfully neutralized the acidic tumor microenvironment (raising pHe from 6.4 to 6.9), which definitively validates the on-target inhibition of CAIX. HMPTS achieved a slightly superior Tumor Volume Inhibition (64% vs. 58%) without inducing significant systemic toxicity, as body weight loss remained well under the 10% safety threshold. Furthermore, the stable CAIX H-scores across all groups confirm that the mechanism of action is functional enzymatic blockade via zinc coordination, rather than protein degradation. HMPTS warrants further pharmacokinetic profiling as a potent modulator of the hypoxic tumor microenvironment.

Sources

Comparative Binding Kinetics of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide Analogs: A Guide to Residence Time and Mcl-1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery matures, the limitations of relying solely on steady-state equilibrium metrics (such as IC50​ or KD​ ) have become glaringly apparent. In the dynamic, open system of the human body, a drug is only effective as long as it remains bound to its target. Consequently, compared to raw binding affinity.

This guide provides an in-depth comparative analysis of the binding kinetics of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide and its structural analogs. These compounds are evaluated as inhibitors of Mcl-1 (Myeloid Cell Leukemia 1) , a critical anti-apoptotic protein often overexpressed in treatment-resistant malignancies. By dissecting the kinetic rates ( kon​ and koff​ ) using Surface Plasmon Resonance (SPR), we will explore the structural causality behind prolonged target engagement.

Biological Context and Mechanistic Rationale

Mcl-1 promotes cell survival by sequestering pro-apoptotic proteins like Bak and Bax. Inhibiting Mcl-1 requires a small molecule to bind its shallow, hydrophobic BH3-binding groove and displace these native proteins., but achieving sustained in vivo target occupancy requires precise tuning of the inhibitor's dissociation rate.

Mcl1_Pathway Mcl1 Mcl-1 (Active) BakBax Bak/Bax (Sequestered) Mcl1->BakBax Sequesters Apoptosis Apoptosis (Blocked) BakBax->Apoptosis Prevents Inhibitor Thiophene-2-sulfonamide Analog Inhibitor->Mcl1 Binds (Long t_R) FreeBakBax Bak/Bax (Oligomerized) Inhibitor->FreeBakBax Releases ApoptosisActive Apoptosis (Triggered) FreeBakBax->ApoptosisActive Induces

Fig 1: Mcl-1 apoptotic signaling blockade via prolonged inhibitor residence time.

The Causality of the N-Aryl Substitutions

The core thiophene-2-sulfonamide anchors the molecule, but the N-linked aryl group dictates the kinetic signature:

  • The 2-Hydroxyl Group: Acts as a critical hydrogen-bond donor to Arg263 in the Mcl-1 pocket. This specific interaction lowers the energy of the bound state, creating a high activation energy barrier for dissociation (drastically reducing koff​ ).

  • The 4-Methyl Group: Displaces a high-energy, ordered water molecule from a deep hydrophobic sub-pocket. This provides an entropic driving force that stabilizes the complex without significantly impeding the association rate ( kon​ ).

Comparative Kinetic Data Analysis

To objectively evaluate the impact of these functional groups, we compare the title compound against three baseline analogs. Data is derived from high-resolution SPR mapping at 25°C.

Compound Analog kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time tR​ (min)Kinetic Signature
1. N-(phenyl) (Baseline)8.555.06473.0 Fast-on / Fast-off
2. N-(4-methylphenyl) 7.218.32549.1 Entropic stabilization
3. N-(2-hydroxyphenyl) 4.16.515825.6 H-bond kinetic latch
4. N-(2-hydroxy-4-methylphenyl) 5.81.220138.8 Synergistic lock

Application Scientist Insight: Notice that while Compound 4 has a slightly slower association rate ( kon​ ) than the baseline (due to the conformational penalty of aligning both the hydroxyl and methyl groups during initial collision), its dissociation rate ( koff​ ) is nearly 50 times slower. This translates to a residence time of over 2 hours. , a tR​ exceeding the pharmacokinetic clearance half-life ensures that the target remains inhibited even as systemic drug concentrations plummet.

Experimental Methodology: Surface Plasmon Resonance (SPR)

To capture these subtle kinetic differences, SPR is prioritized over Isothermal Titration Calorimetry (ITC) or endpoint biochemical assays. The following protocol utilizes a self-validating Single-Cycle Kinetics (SCK) approach.

Why Single-Cycle Kinetics?

Traditional multi-cycle kinetics require harsh regeneration buffers (e.g., 10 mM Glycine pH 2.0) to strip the ligand between injections. Mcl-1 is highly susceptible to denaturation under these conditions. SCK injects sequential, increasing concentrations of the analog without regeneration, preserving the structural integrity of the Mcl-1 surface and ensuring the koff​ measurement is not artificially skewed by protein degradation.

SPR_Workflow Prep 1. Surface Preparation (Ni-NTA Capture + Amine Crosslinking) Baseline 2. Baseline Stabilization (Buffer + 2% DMSO) Prep->Baseline Injection 3. Single-Cycle Injection (5-step Increasing Analyte Conc.) Baseline->Injection Dissociation 4. Extended Dissociation (Measure k_off for > 30 mins) Injection->Dissociation Analysis 5. 1:1 Kinetic Binding Model (Global Fit & Solvent Correction) Dissociation->Analysis

Fig 2: Single-Cycle Kinetics (SCK) SPR workflow for measuring long-residence-time inhibitors.

Step-by-Step Protocol
  • Surface Preparation (Self-Validating Capture):

    • Use a Series S Sensor Chip NTA. Inject Ni2+ (500 µM) to activate the surface.

    • Capture His-tagged Mcl-1 (diluted to 10 µg/mL in running buffer) to a target density of ~3000 RU.

    • Crucial Step: Perform a brief EDC/NHS amine crosslinking injection to covalently lock the captured Mcl-1, preventing baseline drift from protein dissociation. Quench with 1M Ethanolamine.

  • Buffer Optimization & Solvent Correction:

    • Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4 (HBS-P+) supplemented with exactly 2.0% DMSO .

    • Self-Validation: Small molecules require DMSO for solubility, which causes massive bulk refractive index shifts. Generate a 7-point DMSO solvent correction curve (1.5% to 2.8% DMSO) before and after the assay to mathematically subtract bulk effects from the kinetic data.

  • Analyte Injection (Single-Cycle):

    • Prepare a 5-point, 3-fold dilution series of the N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide analog (e.g., 1.2 nM to 100 nM).

    • Inject sequentially at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 120 seconds per concentration.

  • Extended Dissociation:

    • Following the final (highest concentration) injection, allow running buffer to flow for at least 3600 seconds (60 minutes) . Do not cut this short; accurately fitting a 1.2×10−4s−1 off-rate requires observing at least 5-10% signal decay.

  • Data Fitting:

    • Double-reference the data (subtract the reference channel and a buffer-only blank injection).

    • Fit to a 1:1 Langmuir binding model using global analysis software.

Conclusion

The optimization of the thiophene-2-sulfonamide core via the N-(2-hydroxy-4-methylphenyl) substitution is a masterclass in kinetic drug design. By combining the enthalpic benefit of a targeted hydrogen bond (hydroxyl) with the entropic benefit of water displacement (methyl), researchers can engineer a "kinetic latch." This shifts the compound from a transient binder to a long-residence-time inhibitor, fundamentally bridging the gap between in vitro potency and in vivo therapeutic durability.

References

  • Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Residence time in drug discovery: current insights and future perspectives. Nature / PubMed Central. Available at:[Link]

  • Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science. Available at:[Link]

Reproducibility of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in Sulfonamide Synthesis: A Comparative Guide on N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide Pathways

The synthesis of highly specific sulfonamides, such as N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, presents a classic chemoselectivity challenge in organic chemistry. For researchers and drug development professionals, ensuring the reproducibility of this coupling reaction is critical, as minor deviations in reaction conditions can drastically alter the impurity profile.

This guide objectively compares the traditional batch synthesis pathway with a modern continuous flow approach, providing the mechanistic causality, quantitative data, and self-validating protocols necessary to achieve reproducible, high-yield results.

Part 1: Mechanistic Context & The Chemoselectivity Challenge

The synthesis of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide relies on the coupling of 2-amino-5-methylphenol and thiophene-2-sulfonyl chloride .

The core challenge lies in the bifunctional nature of the starting material, 2-amino-5-methylphenol. It contains both an amine nitrogen (a soft nucleophile) and a phenolic hydroxyl group (a hard nucleophile when deprotonated). While the amine is naturally more nucleophilic at a neutral pH, the phenolic proton has a pKₐ of ~9.5. If the reaction environment becomes too basic, the phenol deprotonates to form a phenoxide anion. Because[1], the presence of phenoxide rapidly drives competitive O-sulfonylation or N,O-bis-sulfonylation.

Furthermore, sulfonylation is a highly exothermic reaction. In inefficiently mixed systems, the heat generated accelerates the activation energy of unwanted side reactions, destroying chemoselectivity.

Part 2: Methodology Comparison

Traditional Batch Synthesis (Pyridine-Mediated)

Historically, this coupling is performed in a batch reactor using anhydrous pyridine as both the solvent and the base. Pyridine acts as a nucleophilic catalyst, reacting with thiophene-2-sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.

  • The Causality of Failure: While effective at a small scale, batch reactors suffer from poor surface-area-to-volume ratios. As the reaction scales, macroscopic mixing fails to dissipate the heat of the reaction. This creates localized "hot spots" and micro-environments with an excess of base, prematurely deprotonating the phenol and leading to significant O-sulfonylation impurities.

Continuous Flow Synthesis (Biphasic Schotten-Baumann)

Modern approaches utilize microfluidic continuous flow reactors under biphasic Schotten-Baumann conditions (e.g., an aqueous inorganic base like NaHCO₃ paired with an organic solvent like 2-MeTHF).

  • The Causality of Success: As demonstrated in [2], continuous flow environments suppress localized exotherms due to rapid microfluidic heat transfer. Furthermore, the use of a weak inorganic base (NaHCO₃) buffers the aqueous phase at a pH of ~8.3. This is basic enough to neutralize the HCl byproduct—driving the reaction forward—but not basic enough to deprotonate the phenol. The[3], allowing strict stoichiometric control and near-perfect N-chemoselectivity.

Part 3: Quantitative Data Comparison

The following table summarizes the performance metrics of both pathways based on standardized scale-up models for [4].

ParameterTraditional Batch (Pyridine)Continuous Flow (Schotten-Baumann)
Isolated Yield 68% – 75%> 94%
Chemoselectivity (N:O ratio) 85:15> 99:1
Reaction Time 4 – 6 hours5 minutes (residence time)
Temperature Profile Exothermic spikes (ΔT > 10 °C)Strictly Isothermal (ΔT < 0.5 °C)
E-factor (kg waste / kg product) > 45< 15

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below incorporate self-validating analytical checkpoints to confirm mechanistic milestones in real-time.

Protocol A: Traditional Batch Synthesis
  • Preparation: Dissolve 2-amino-5-methylphenol (1.0 eq, 10 mmol) in anhydrous pyridine (20 mL, 0.5 M) in a round-bottom flask under N₂ at 0 °C.

  • Addition: Add thiophene-2-sulfonyl chloride (1.05 eq, 10.5 mmol) portion-wise over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature via a thermocouple. An exotherm spike of >5 °C indicates localized runaway, which directly correlates with an impending drop in N-chemoselectivity.

  • Reaction: Remove the ice bath and stir for 4 hours at room temperature.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (R_f ~0.3) and appearance of the product (R_f ~0.5) validates conversion. A spot at R_f ~0.7 indicates the formation of the bis-sulfonylated impurity.

  • Workup: Quench with 1M HCl to neutralize the pyridine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Continuous Flow Synthesis
  • Feed Preparation:

    • Feed A: 2-amino-5-methylphenol (1.0 eq) in 2-MeTHF (0.5 M).

    • Feed B: Thiophene-2-sulfonyl chloride (1.05 eq) in 2-MeTHF (0.53 M).

    • Feed C: Aqueous NaHCO₃ (1.0 M).

  • Reactor Initialization: Pump Feed A and Feed C into a T-mixer to establish a biphasic stream. Merge this stream with Feed B in a microfluidic chip reactor (internal volume 2.0 mL) maintained isothermally at 25 °C. Set flow rates to achieve a residence time of 5 minutes.

    • Self-Validation Check: Utilize an in-line ReactIR probe at the reactor outlet. A stable baseline of the sulfonamide S=O symmetric stretch at 1160 cm⁻¹ confirms steady-state conversion. Fluctuations in the signal indicate pump cavitation or slug-flow disruption.

  • Workup: Direct the reactor output into an in-line membrane phase separator. Collect the organic phase and evaporate the 2-MeTHF to yield the highly pure product without the need for column chromatography.

Part 5: Workflow Visualization

G cluster_batch Traditional Batch (Pyridine) cluster_flow Continuous Flow (Schotten-Baumann) SM Starting Materials: 2-Amino-5-methylphenol + Thiophene-2-sulfonyl chloride B_Mix Macroscopic Mixing & Poor Heat Dissipation SM->B_Mix F_Mix Microfluidic Slug Flow & Rapid Heat Transfer SM->F_Mix B_Mech Localized Exotherms & Phenoxide Formation B_Mix->B_Mech B_Out High O-Sulfonylation Yield: ~68% B_Mech->B_Out F_Mech Isothermal Control & pH Buffered (~8.3) F_Mix->F_Mech F_Out Strict N-Chemoselectivity Yield: >94% F_Mech->F_Out

Fig 1: Mechanistic and operational divergence in batch vs. continuous flow sulfonamide synthesis.

References

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development (ACS Publications) URL:[Link]

  • Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine Organic Process Research & Development (ACS Publications) URL:[Link]

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A Senior Scientist's Guide to Comparing the Toxicity Profiles of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Thiophene-Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in drugs ranging from antibacterials to diuretics and cutting-edge anticancer agents.[1][2] When coupled with a thiophene ring—a versatile sulfur-containing heterocycle—a chemical scaffold of significant therapeutic potential emerges.[3][4] The title compound, N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, represents a promising structure, combining the proven pharmacophore of a sulfonamide with the unique electronic and structural properties of a substituted thiophene.

However, this therapeutic promise is shadowed by inherent toxicological risks. The thiophene ring, while often crucial for biological activity, is susceptible to metabolic activation into reactive, and potentially toxic, intermediates.[5][6] Similarly, the sulfonamide moiety itself is associated with well-documented adverse drug reactions.[1] Therefore, a rigorous and early-stage assessment of toxicity is not merely a regulatory hurdle but a fundamental necessity in the development of safer, more effective drugs derived from this scaffold.

This guide provides a comprehensive framework for researchers and drug development professionals to compare the toxicity profiles of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide and its derivatives. While direct comparative data for this specific parent compound is not extensively available in public literature, we will establish a robust methodology for such comparisons. This will be achieved by examining the foundational mechanisms of thiophene and sulfonamide toxicity, presenting exemplar data from structurally related compounds, and providing detailed protocols for key toxicological assays.

Part 1: The Chemical and Metabolic Basis of Toxicity

Understanding the potential for toxicity begins at the molecular level. For thiophene-sulfonamide derivatives, the primary concerns stem from the metabolic fate of the thiophene ring, a process largely mediated by cytochrome P450 (CYP450) enzymes in the liver.[5][7]

The key bioactivation pathways include:

  • S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene-S-oxide.[5][7]

  • Epoxidation: The double bonds within the thiophene ring are oxidized to form highly reactive thiophene epoxides.[7][8]

Both of these metabolites are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins. This binding can lead to DNA adducts, protein dysfunction, and the initiation of cellular stress pathways, ultimately manifesting as genotoxicity, hepatotoxicity, and nephrotoxicity.[6][8] Several thiophene-containing drugs have been withdrawn from the market due to such toxicity concerns, underscoring the importance of this metabolic pathway.[5]

The design of derivatives should, therefore, consider how structural modifications might influence these metabolic pathways. For instance, adding electron-withdrawing groups to the thiophene ring could potentially decrease its susceptibility to oxidation, while adding bulky groups might sterically hinder the approach of CYP450 enzymes.

Parent Thiophene-Containing Parent Compound CYP450 CYP450 Enzymes (Hepatic Metabolism) Parent->CYP450 Metabolites Reactive Metabolites (Thiophene-S-oxide, Epoxide) CYP450->Metabolites Bioactivation Macromolecules Cellular Macromolecules (DNA, Proteins) Metabolites->Macromolecules Covalent Binding Toxicity Cellular Toxicity (Hepatotoxicity, Genotoxicity) Macromolecules->Toxicity Leads to

Figure 1: Metabolic bioactivation of thiophene-containing compounds.

Part 2: Comparative In Vitro Cytotoxicity Analysis: An Exemplar Study

A primary and essential step in toxicity screening is the assessment of in vitro cytotoxicity. This is typically accomplished by exposing various cell lines to the compounds of interest and measuring cell viability. The goal is to determine the concentration at which a compound elicits a toxic effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀).[9]

A critical aspect of this analysis is the use of multiple cell lines, including both cancer cell lines (which may be the therapeutic target) and normal, non-cancerous cell lines. A compound that is highly toxic to cancer cells but shows minimal toxicity to normal cells has a favorable "therapeutic window" or "cancer specificity."[10]

While specific data for N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is sparse, we can use published data on other novel sulfonamide derivatives to illustrate how a comparative analysis is structured.

Table 1: Exemplar Cytotoxicity Data for Novel Sulfonamide Derivatives

Compound IDScaffold/ClassCell Line (Cancer)IC₅₀ (µM)Cell Line (Normal)IC₅₀ (µM)Cancer SpecificityReference
Compound 9b Novel SulfonamideA549 (Lung Cancer)0.98BEAS-2B (Normal Lung)>100High[10]
MB-D2 Thiophene CarboxamideHT-29 (Colon Cancer)~75HaCaT (Normal Skin)>100Moderate[11]
MB-D4 Thiophene CarboxamideHT-29 (Colon Cancer)~75HaCaT (Normal Skin)>100Moderate[11]
Sul1 Novel SulfonamideNot specifiedLC₅₀ = 18.29 µg/mLNot specified-Not Determined[9]
Sul2 Novel SulfonamideNot specifiedLC₅₀ = 18.00 µg/mLNot specified-Not Determined[9]

Note: Data for Sul1 and Sul2 from a brine shrimp bioassay, providing a general cytotoxicity measure.

Interpreting the Data: From this exemplar table, Compound 9b stands out. It is highly potent against the A549 lung cancer cell line (IC₅₀ of 0.98 µM) while being virtually non-toxic to the normal lung epithelial cell line BEAS-2B at concentrations up to 100 µM.[10] This indicates a very high degree of cancer specificity and makes it a promising candidate. In contrast, compounds MB-D2 and MB-D4 show cytotoxicity against cancer cells at higher concentrations and are also non-toxic to the normal cell line tested, suggesting a good but less potent safety profile.[11] This type of comparative analysis is crucial for ranking derivatives and deciding which compounds to advance.

Part 3: Mechanistic Insights: The Role of Caspase-Mediated Apoptosis

When a compound is found to be cytotoxic, the next logical step is to investigate how it kills cells. For many anticancer agents, the desired mechanism is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that avoids the inflammatory response associated with necrosis. A key molecular machinery driving apoptosis is the caspase cascade .[12]

Caspases are a family of proteases that, once activated, cleave hundreds of cellular proteins, leading to the systematic disassembly of the cell.[13] The process can be broadly divided into two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is often triggered by cellular stress, such as DNA damage caused by a chemotherapeutic agent.[14] Stress signals converge on the mitochondria, leading to the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which then recruits and activates an initiator caspase, Caspase-9 .[15]

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface, leading to the activation of Caspase-8 .

Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7 . These caspases are responsible for the cleavage of key cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as cell shrinkage, DNA fragmentation, and membrane blebbing.[13][14] Investigating the activation of caspases (e.g., via western blot or specific activity assays) can confirm whether a novel sulfonamide derivative acts by inducing apoptosis.

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Drug Drug-Induced Stress (e.g., DNA Damage) Mito Mitochondria Drug->Mito CytC Cytochrome c (Release) Mito->CytC Apaf Apoptosome Formation (Apaf-1 + Cytochrome c) CytC->Apaf Casp9 Active Caspase-9 (Initiator) Apaf->Casp9 Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: The intrinsic pathway of caspase-mediated apoptosis.

Part 4: Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method used to assess cell viability.[1] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.[17]

A Seed cells in 96-well plate B Incubate (24h) to allow attachment A->B C Treat with varying concentrations of Sulfonamide Derivative B->C D Incubate for exposure period (e.g., 24, 48h) C->D E Add MTT Reagent to each well D->E F Incubate (3-4h) (Formazan formation) E->F G Add Solubilizing Agent (e.g., DMSO, SDS) F->G H Measure Absorbance at ~570nm G->H

Figure 3: Standard workflow for an MTT cytotoxicity assay.
Detailed Step-by-Step Protocol:
  • Cell Plating:

    • Harvest and count cells (e.g., A549 human lung carcinoma and BEAS-2B normal lung epithelial cells).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.[16]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including untreated controls) is constant and non-toxic (typically ≤0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18]

    • Following the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

    • Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement:

    • After incubation, purple precipitate should be visible within the cells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][18]

    • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Express the viability of treated cells as a percentage relative to the vehicle-treated control cells (% Viability = [Absorbance_Treated / Absorbance_Control] x 100).

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Conclusion and Future Outlook

The systematic evaluation of toxicity is a critical pillar in the development of novel therapeutics based on the N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide scaffold. This guide establishes a clear, scientifically grounded framework for this process. The core principles involve understanding the potential for metabolic activation of the thiophene ring, conducting rigorous comparative in vitro cytotoxicity assays against both cancerous and normal cell lines, and elucidating the mechanistic basis of any observed toxicity, such as the induction of apoptosis.

By employing the protocols and logical workflows detailed here, researchers can effectively de-risk novel derivatives, identify candidates with the most favorable therapeutic windows, and make informed decisions to advance the safest and most promising compounds toward clinical development.[1] The ultimate goal is to harness the therapeutic potential of this chemical class while minimizing patient risk, a balance that can only be achieved through diligent and comprehensive toxicological assessment.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Publishing. (URL: [Link])

  • Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives | Scilit. (URL: [Link])

  • Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis | PNAS. (URL: [Link])

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC. (URL: [Link])

  • Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - Integrative Biology (RSC Publishing). (URL: [Link])

  • Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides | Abstract. (URL: [Link])

  • Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3 - PubMed. (URL: [Link])

  • Caspases: pharmacological manipulation of cell death - JCI. (URL: [Link])

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. (URL: [Link])

  • Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (URL: [Link])

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (URL: [Link])

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

  • Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)- - Research and Reviews. (URL: [Link])

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (URL: [Link])

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (URL: [Link])

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed. (URL: [Link])

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (URL: [Link])

  • Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. (URL: [Link])

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